6-Bromo-4-methyl-1H-benzo[d]imidazole
Description
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Properties
IUPAC Name |
6-bromo-4-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTOSLNWOXGYRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363958 | |
| Record name | 6-Bromo-4-methyl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255064-10-9 | |
| Record name | 6-Bromo-4-methyl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-bromo-4-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-bromo-4-methyl-1H-benzo[d]imidazole, a valuable building block in medicinal chemistry and drug development. This document outlines a validated synthetic protocol, presents key quantitative data, and offers visual representations of the synthetic pathway to support researchers in their endeavors.
Overview and Synthetic Strategy
This compound (CAS No: 255064-10-9) is a substituted benzimidazole derivative. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The strategic placement of the bromo and methyl groups on the benzene ring provides opportunities for further functionalization, making it a key intermediate in the synthesis of more complex molecules.
The most direct and efficient synthesis of this compound involves the cyclocondensation of a substituted o-phenylenediamine with a one-carbon source. Specifically, the reaction of 5-bromo-3-methyl-benzene-1,2-diamine with formic acid provides the target compound in high yield. This method, known as the Phillips benzimidazole synthesis, is a robust and widely used transformation in heterocyclic chemistry.
Physicochemical and Quantitative Data
The following table summarizes the available physicochemical properties for this compound and its key starting material. Data for closely related analogues are also provided for comparative purposes.
| Compound Name | Starting Material/Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Purity (%) | Reference |
| 5-bromo-3-methyl-benzene-1,2-diamine | Starting Material | C₇H₉BrN₂ | 201.06 | 63 | - | - | [1] |
| This compound | Product | C₈H₇BrN₂ | 211.06 | Not Reported | 97 | >97 | [2][3] |
| 6-Bromo-1H-benzo[d]imidazole | Analogue | C₇H₅BrN₂ | 197.03 | 130-134 | - | - | [3] |
| 2-Methyl-1H-benzimidazole | Analogue | C₈H₈N₂ | 132.16 | 175-177 | - | - | [3] |
Experimental Protocol
The following experimental protocol is adapted from a cited procedure for the synthesis of this compound.[2]
Reaction:
-
Reactants: 5-bromo-3-methyl-benzene-1,2-diamine (1.0 eq.), Formic Acid (excess)
-
Product: this compound
Procedure:
-
A solution of 5-bromo-3-methyl-benzene-1,2-diamine (3 g, 14.92 mmol) in formic acid (75 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained at this temperature for 16 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The excess formic acid is removed under reduced pressure (concentrated under vacuum), yielding a brown oil.
-
The residue is taken up in ethyl acetate (EtOAc) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.
-
The solvent is evaporated under vacuum to yield the crude product.
-
The resulting pale yellow solid is the desired this compound (3.07 g, 97% yield).[2]
Purification:
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel if necessary.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the single-step synthesis of this compound.
References
An In-depth Technical Guide on the Physicochemical Properties of 6-bromo-4-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthetic pathway, and a general characterization workflow for the heterocyclic compound 6-bromo-4-methyl-1H-benzo[d]imidazole. Due to the limited availability of specific experimental data for this particular molecule, this guide also incorporates data from structurally related compounds to provide a predictive framework for its behavior.
Core Physicochemical Properties
This compound, with the CAS number 255064-10-9, is a substituted benzimidazole.[1] The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, known for its diverse biological activities.[2]
Table 1: General and Physicochemical Properties of this compound and Related Analogues
| Property | This compound | 6-bromo-1H-benzo[d]imidazole (Analogue) | 2-methyl-1H-benzo[d]imidazole (Analogue) |
| Molecular Formula | C₈H₇BrN₂ | C₇H₅BrN₂ | C₈H₈N₂ |
| Molecular Weight | 211.06 g/mol [1] | 197.03 g/mol [3] | 132.16 g/mol [3] |
| Physical Form | Solid[1] | Solid | Crystalline Powder[3] |
| Melting Point | Data not available | 130-134 °C[3] | 175-177 °C[3] |
| Boiling Point | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
| LogP | Data not available | Data not available | Data not available |
| Purity | 97%[1] | - | - |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be adapted from general methods for benzimidazole synthesis, which typically involve the condensation of an o-phenylenediamine with a one-carbon source.[3]
Step 1: Synthesis of the Benzimidazole Core
The initial step would involve the condensation of 3-bromo-5-methylbenzene-1,2-diamine with an appropriate one-carbon synthon, such as formic acid.
-
Materials: 3-bromo-5-methylbenzene-1,2-diamine, formic acid, and a suitable solvent (e.g., 4M HCl or polyphosphoric acid).[4]
-
Procedure:
-
A mixture of 3-bromo-5-methylbenzene-1,2-diamine (1 equivalent) and formic acid (1.1 equivalents) is prepared in the chosen solvent.[4]
-
The reaction mixture is heated to reflux for 2-12 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[4]
-
Upon completion, the mixture is cooled to room temperature and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.[4]
-
The precipitate is collected by filtration, washed with water, and dried.[4]
-
Step 2: Purification
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure compound.[3]
General Characterization Workflow
The structural confirmation of the synthesized this compound would be achieved through a standard battery of spectroscopic and analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.[5]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H and C=N stretching vibrations of the imidazole ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[6]
Visualizations
The following diagrams illustrate the proposed experimental workflow for the synthesis and characterization of this compound.
Biological Activity Context
While specific biological activities and signaling pathway involvement for this compound are not detailed in the current literature, the benzimidazole scaffold is a well-established pharmacophore. Derivatives of benzimidazole have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2] The introduction of the bromo and methyl substituents on the benzene ring is expected to modulate these biological properties by altering the electronic and steric characteristics of the molecule, potentially leading to novel therapeutic applications. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.
References
- 1. This compound | 255064-10-9 [sigmaaldrich.com]
- 2. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jddtonline.info [jddtonline.info]
- 6. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook [chemicalbook.com]
Technical Guide: 6-bromo-4-methyl-1H-benzo[d]imidazole
CAS Number: 255064-10-9
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-bromo-4-methyl-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this particular molecule in peer-reviewed literature, this document combines available data with predictive information based on structurally related benzimidazole derivatives to offer a robust resource for researchers.
Physicochemical Properties
This compound belongs to the benzimidazole class of compounds, which are characterized by a fused benzene and imidazole ring system. The introduction of a bromine atom and a methyl group to the benzimidazole core influences its steric and electronic properties, which in turn can modulate its biological activity.
Table 1: Physicochemical Data of this compound and Related Analogues
| Property | This compound | 6-bromo-1H-benzo[d]imidazole | 2-methyl-1H-benzimidazole |
| CAS Number | 255064-10-9 | 4887-88-1[1] | 615-15-6 |
| Molecular Formula | C₈H₇BrN₂ | C₇H₅BrN₂[1] | C₈H₈N₂ |
| Molecular Weight | 211.06 g/mol | 197.03 g/mol [1] | 132.16 g/mol |
| Appearance | Solid | Off-white solid | White to beige crystalline powder |
| Purity | ≥97% | ≥97% | ≥98% |
| Melting Point (°C) | Data not available | 130-134 | 175-177 |
| Solubility | Data not available | Soluble in polar solvents[2] | Soluble in ethanol, methanol |
Synthesis and Experimental Protocols
Proposed Two-Step Synthesis Protocol
This protocol is adapted from established methods for the synthesis of similar benzimidazole derivatives.[3][4]
Step 1: Synthesis of 4-methyl-1H-benzo[d]imidazole (Intermediate)
This initial step involves the condensation of 3,4-diaminotoluene (4-methyl-1,2-phenylenediamine) with formic acid to form the benzimidazole core.
-
Materials:
-
3,4-diaminotoluene
-
Formic acid
-
Sodium bicarbonate solution (saturated)
-
Ice-cold water
-
-
Procedure:
-
In a round-bottom flask, dissolve 3,4-diaminotoluene (1.0 equivalent) in formic acid (10 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until a pH of 7-8 is reached, leading to the precipitation of the product.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-methyl-1H-benzo[d]imidazole.
-
Step 2: Bromination of 4-methyl-1H-benzo[d]imidazole
The intermediate is then subjected to electrophilic bromination to introduce the bromine atom at the 6-position.
-
Materials:
-
4-methyl-1H-benzo[d]imidazole (from Step 1)
-
Bromine or N-Bromosuccinimide (NBS)
-
Acetic acid or a suitable chlorinated solvent (e.g., dichloromethane)
-
Sodium thiosulfate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend 4-methyl-1H-benzo[d]imidazole (1.0 equivalent) in a suitable solvent such as acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively documented, the benzimidazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. Benzimidazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[5][6][7] The presence of the bromine atom can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacological properties.
Given its structural motifs, this compound could be investigated for, but not limited to, the following activities:
-
Anticancer: Many benzimidazole derivatives exert their anticancer effects through mechanisms such as inhibition of kinases, topoisomerases, or disruption of microtubule formation.
-
Antimicrobial: The benzimidazole core is present in several antimicrobial agents that target essential enzymes or cellular processes in bacteria and fungi.
-
Kinase Inhibition: As seen in structurally related compounds like Abemaciclib, substituted benzimidazoles can act as potent kinase inhibitors, making them relevant for cancer therapy.[8]
Caption: Potential biological activities of the benzimidazole scaffold.
Safety Information
Based on available data, this compound is classified with a GHS07 pictogram, indicating it may cause skin irritation, eye irritation, or respiratory irritation.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided, especially concerning the experimental protocol and biological activities, is based on established principles for related compounds and should be used as a guideline for further research. All laboratory work should be conducted by trained professionals in a suitably equipped facility.
References
- 1. scbt.com [scbt.com]
- 2. 6-Bromo-1H-benzo[d]imidazole hydrochloride (1215206-73-7) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 7. Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective | Bentham Science [benthamscience.com]
- 8. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 [chemicalbook.com]
Spectroscopic Profile of 6-bromo-4-methyl-1H-benzo[d]imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 6-bromo-4-methyl-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its structural motifs, this benzimidazole derivative holds potential for various biological activities, making its thorough characterization essential. This document outlines the expected spectroscopic data based on analyses of structurally related compounds, details the experimental protocols for obtaining such data, and presents a logical workflow for its analysis.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from the key spectroscopic techniques used to characterize this compound. These predictions are derived from spectroscopic data available for analogous bromo- and methyl-substituted benzimidazole derivatives.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~12.7 | br s | - | N-H (imidazole) |
| ~8.2 | s | - | H-2 |
| ~7.6 | d | ~1.5 | H-5 |
| ~7.4 | d | ~1.5 | H-7 |
| ~2.5 | s | - | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-2 |
| ~143 | C-7a |
| ~135 | C-3a |
| ~130 | C-4 |
| ~125 | C-6 |
| ~118 | C-5 |
| ~115 | C-7 |
| ~17 | -CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Broad | N-H stretching |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Weak | Aliphatic C-H stretching (-CH₃) |
| ~1620 | Medium | C=N stretching |
| 1500 - 1400 | Strong | Aromatic C=C stretching |
| ~1270 | Medium | C-N stretching |
| ~800 | Strong | C-H out-of-plane bending |
| ~600 | Medium | C-Br stretching |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 210/212 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 131 | Medium | [M - Br]⁺ |
| 104 | Medium | [M - Br - HCN]⁺ |
Table 5: Predicted UV-Vis Spectroscopy Data (in Methanol)
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| ~245 | ~10,000 | π → π |
| ~280 | ~6,000 | π → π |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
A standard proton experiment is performed.
-
The spectral width is set to cover the range of 0-15 ppm.
-
A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled carbon experiment is performed.
-
The spectral width is set to cover the range of 0-160 ppm.
-
A larger number of scans (e.g., 1024 or more) are acquired due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the compound is placed directly on the ATR crystal.
-
Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample is introduced via a direct insertion probe.
-
Ionization: Electron ionization is performed at a standard energy of 70 eV.
-
Analysis: The mass analyzer is scanned over a mass range of m/z 50-500.
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio) is a key diagnostic feature.
UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A stock solution of the compound is prepared in methanol at a known concentration (e.g., 1 mg/mL). This solution is then diluted to an appropriate concentration (e.g., 0.01 mg/mL) to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Acquisition: The spectrum is recorded over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length. A methanol blank is used as the reference.
-
Data Processing: The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Hypothetical Signaling Pathway Involvement
Benzimidazole derivatives are known to interact with various biological targets. The diagram below illustrates a hypothetical signaling pathway where a benzimidazole derivative could act as an inhibitor of a protein kinase, a common mechanism of action for such compounds in drug development.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Technical Guide: Spectroscopic and Mass-Spectrometric Characterization of 6-bromo-4-methyl-1H-benzo[d]imidazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 6-bromo-4-methyl-1H-benzo[d]imidazole. It includes a summary of expected spectral data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound for applications in medicinal chemistry and drug development.
Data Presentation: NMR and Mass Spectrometry
While specific experimental data sets are proprietary and found within dedicated chemical databases or specific research publications, the following tables summarize the expected and reported spectral data for this compound based on its chemical structure and known spectroscopic principles.
Table 1: Expected ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 | Singlet | 1H | H-2 (imidazole) |
| ~ 7.5 | Singlet | 1H | H-5 |
| ~ 7.3 | Singlet | 1H | H-7 |
| ~ 2.5 | Singlet | 3H | -CH₃ |
| ~ 12.5 | Broad Singlet | 1H | N-H (imidazole) |
Table 2: Expected ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | C-2 |
| ~ 140 | C-7a |
| ~ 135 | C-3a |
| ~ 125 | C-5 |
| ~ 120 | C-6 (C-Br) |
| ~ 115 | C-4 (C-CH₃) |
| ~ 110 | C-7 |
| ~ 15 | -CH₃ |
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Expected [M+H]⁺ | 211.98, 213.98 (due to Br isotopes) |
Experimental Protocols
The following are detailed, representative methodologies for acquiring NMR and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program (e.g., 'zg30').
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').
-
Set the spectral width to approximately 220 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shifts using the TMS signal (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective protons and carbons in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials and Equipment:
-
This compound sample (1-2 mg)
-
HPLC-grade solvent (e.g., methanol or acetonitrile)
-
Mass Spectrometer (e.g., LC-MS with ESI source)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in the chosen solvent.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set up the electrospray ionization (ESI) source in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Observe the isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 Da).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Confirm the presence of the bromine isotope pattern.
-
If fragmentation data (MS/MS) is acquired, analyze the daughter ions to propose a fragmentation pathway, which can further confirm the structure.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of this compound.
Unveiling the Molecular Architecture: A Technical Guide to 6-bromo-4-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
While a definitive crystal structure for 6-bromo-4-methyl-1H-benzo[d]imidazole is not publicly available in crystallographic databases, this technical guide provides a comprehensive overview of its physicochemical properties, plausible synthetic methodologies, and a comparative analysis with structurally related compounds. This information is crucial for researchers in medicinal chemistry and materials science who are interested in utilizing this molecule as a versatile building block for novel therapeutic agents and functional materials.
Physicochemical Properties
The benzimidazole scaffold is a privileged structure in drug discovery, and the introduction of a bromine atom and a methyl group on the benzene ring significantly influences its steric and electronic properties.[1] These substitutions can modulate biological activity, metabolic stability, and pharmacokinetic profiles. A summary of the key physicochemical properties of this compound and its analogs is presented below.
| Property | This compound | 2-Bromo-1H-benzo[d]imidazole | 6-Bromo-1H-benzo[d]imidazole | 2-Methyl-1H-benzimidazole |
| CAS Number | 255064-10-9[2][3][4] | 54624-57-6[1] | Not Available | Not Available |
| Molecular Formula | C₈H₇BrN₂[2][3][5] | C₇H₅BrN₂[1] | C₇H₅BrN₂[6] | C₈H₈N₂[6] |
| Molecular Weight | 211.06 g/mol [3] | 197.03 g/mol [1][6] | 197.03 g/mol [6] | 132.16 g/mol [6] |
| Appearance | Solid[2][5] | White to off-white solid[1] | Not Available | Not Available |
| Melting Point (°C) | Not Available | 191-196[1][6] | 130-134[6] | 175-177[6] |
| Purity | 97%[2][5], min 98%[3] | Not Available | Not Available | Not Available |
| Storage | Sealed in dry, room temperature[2][3] | Not Available | Not Available | Not Available |
Synthetic Protocols
While a specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature, a plausible two-step synthetic route can be constructed based on well-established methods for the synthesis of benzimidazole derivatives.[6]
Step 1: Synthesis of 6-methyl-1H-benzo[d]imidazole (Intermediate)
The initial step involves the condensation of 4-methyl-1,2-phenylenediamine with a one-carbon synthon, such as formic acid, to form the benzimidazole ring.[6][7]
Materials:
-
4-methyl-1,2-phenylenediamine
-
Formic acid
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-methyl-1,2-phenylenediamine in dimethylformamide.[6]
-
Add formic acid to the solution.[6]
-
Reflux the reaction mixture at 90-100°C.[6] The reaction progress should be monitored by thin-layer chromatography (TLC).[6][7]
-
After completion, cool the mixture and dilute it with water.[6]
-
Neutralize the residual acid with a sodium bicarbonate solution until the product precipitates.[6]
-
Extract the product with ethyl acetate.[6]
-
Wash the organic layer with a brine solution and dry it over anhydrous sodium sulfate.[6]
-
Remove the solvent under reduced pressure to obtain the crude 6-methyl-1H-benzimidazole.[6]
-
Purify the crude product by column chromatography.[6]
Step 2: Bromination of 6-methyl-1H-benzo[d]imidazole
The second step is the electrophilic bromination of the 6-methyl-1H-benzo[d]imidazole intermediate to yield the final product.[6]
Materials:
-
6-methyl-1H-benzo[d]imidazole
-
N-Bromosuccinimide (NBS) or Bromine
-
Acetic acid or a suitable chlorinated solvent
Procedure:
-
Suspend 6-methyl-1H-benzo[d]imidazole in a suitable solvent such as acetic acid.[7]
-
Cool the mixture in an ice bath to 0-5 °C.[7]
-
Add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise, ensuring the temperature remains below 10 °C.[7]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.[7] Monitor the reaction by TLC.[7]
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.[7]
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).[7]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[7]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.[7]
Synthetic Workflow
The logical workflow for the synthesis of benzimidazole derivatives, adaptable for this compound, is illustrated below.
Caption: Logical workflow for the two-step synthesis of this compound.
Conclusion
While the precise three-dimensional arrangement of atoms in the crystalline state of this compound remains to be determined, this guide provides essential information for its synthesis and characterization. The outlined synthetic protocols, based on established chemical transformations, offer a reliable pathway for obtaining this compound for further investigation. The compiled physicochemical data, in conjunction with that of its analogs, serves as a valuable resource for predicting its behavior in various chemical and biological systems. Future crystallographic studies are warranted to fully elucidate its solid-state structure, which will undoubtedly provide deeper insights into its potential applications in drug design and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 255064-10-9 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 255064-10-9|this compound|BLD Pharm [bldpharm.com]
- 5. 6-BROMO-1-METHYL-1H-BENZO[D]IMIDAZOLE | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility of 6-bromo-4-methyl-1H-benzo[d]imidazole in Organic Solvents
Affiliation: Google Research
Abstract: This technical guide provides a comprehensive overview of the solubility of 6-bromo-4-methyl-1H-benzo[d]imidazole in organic solvents, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound in surveyed literature, this document leverages information on structurally analogous compounds to provide a robust predictive framework for its solubility profile. Furthermore, detailed experimental protocols for solubility determination are presented to empower researchers in the physicochemical characterization of this and other novel benzimidazole derivatives. This guide also includes a logical workflow for solubility assessment, visualized using Graphviz, to aid in experimental design.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds featuring a fused benzene and imidazole ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active molecules with a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The physicochemical properties of benzimidazole derivatives, particularly their solubility, are critical determinants of their potential as drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical Properties of this compound
-
Molecular Formula: C₈H₇BrN₂
-
Molecular Weight: 211.06 g/mol
-
Appearance: Solid (predicted)
-
Storage Conditions: Sealed in dry, room temperature.
Estimated Solubility Profile
While direct quantitative solubility data for this compound is not available, the solubility of structurally similar benzimidazole derivatives can provide valuable insights. The presence of the benzimidazole core, a bromine substituent, and a methyl group will collectively influence its solubility. Generally, the fused aromatic system suggests low aqueous solubility, while solubility in organic solvents is expected to vary based on polarity.
The following table summarizes qualitative solubility data for related benzimidazole compounds.
| Compound Name | Molecular Formula | Soluble In | Insoluble In | Reference(s) |
| 2-Bromo-1H-benzimidazole | C₇H₅BrN₂ | DMSO, Methanol | Water | [4] |
| A templated bipolar host benzimidazole derivative | C₅₃H₃₅N₃ | THF, CH₂Cl₂, Toluene | [5] | |
| Benzimidazole | C₇H₆N₂ | Hot Water, Acid | Cold Water, Alkali | [4] |
| Various Benzimidazoles | Dichloromethane, 1-Chlorobutane, Toluene, 2-Nitrotoluene (varying degrees) | [6] |
Note: This data is for structurally related compounds and should be used as an estimation for this compound. Experimental verification is crucial.
Experimental Protocols for Solubility Determination
A precise and reproducible method for determining the solubility of a compound is essential. The following is a generalized protocol for a High-Performance Liquid Chromatography (HPLC)-based method for determining the thermodynamic solubility of a sparingly soluble compound like this compound.
Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.
Materials:
-
This compound (solid)
-
A range of organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled incubator on an orbital shaker.
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The required time may need to be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.[7]
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the organic solvent by applying the dilution factor. The result is typically expressed in mg/mL or µM.[7]
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a new chemical entity, with a focus on solubility assessment.
Caption: A logical workflow for the physicochemical characterization of a new chemical entity.
Synthesis Workflow
While not the primary focus, understanding the synthesis of this compound is relevant for its procurement and purity assessment. A plausible synthetic route involves the condensation of a substituted o-phenylenediamine with a one-carbon synthon, followed by bromination.[8][9]
Caption: A plausible synthetic pathway for this compound.
Conclusion
While specific, quantitative solubility data for this compound in organic solvents is currently not documented in publicly accessible literature, this technical guide provides a valuable framework for researchers. By leveraging the estimated solubility profile derived from analogous compounds and employing the detailed experimental protocols provided, scientists can systematically and accurately characterize the solubility of this and other novel benzimidazole derivatives. This foundational data is critical for advancing the development of new chemical entities within this important structural class for various therapeutic applications.
References
- 1. isca.me [isca.me]
- 2. Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective | Bentham Science [benthamscience.com]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Core - A Cornerstone of Modern Medicinal Chemistry
The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, stands as a testament to the power of a "privileged structure" in drug discovery. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of a multitude of clinically significant drugs across diverse therapeutic areas. This in-depth technical guide explores the rich history of substituted benzimidazoles, from their initial synthesis to their evolution into blockbuster drugs. We will delve into the key synthetic methodologies, present comparative quantitative data, and provide detailed experimental protocols for the synthesis of seminal benzimidazole-based compounds. Furthermore, we will visualize the critical signaling pathways modulated by these agents, offering a comprehensive resource for researchers engaged in the ongoing exploration of this remarkable chemical entity.
The journey of benzimidazoles in medicinal chemistry began with early synthetic explorations and gained significant momentum with the discovery of their broad-spectrum biological activities.[1][2] The first synthesis of a benzimidazole derivative was reported by Hoebrecker in 1872.[3] However, it was the elucidation of the structure of Vitamin B12, which contains a 5,6-dimethylbenzimidazole moiety, in the 1950s that truly sparked the interest of medicinal chemists in this heterocyclic system.[2] This discovery underscored the inherent biocompatibility of the benzimidazole nucleus and its potential as a pharmacophore. Subsequent decades witnessed an explosion in benzimidazole research, leading to the identification of potent anthelmintic, antiulcer, antiviral, antifungal, antihistaminic, and anticancer agents.[1]
A Historical Timeline of Key Discoveries
The development of substituted benzimidazoles is marked by several key milestones that have shaped modern medicine.
| Year | Discovery/Milestone | Significance |
| 1872 | First synthesis of a benzimidazole derivative by Hoebrecker.[3] | Foundational discovery of the benzimidazole ring system. |
| 1950s | Identification of 5,6-dimethylbenzimidazole in the structure of Vitamin B12.[2] | Highlighted the biological relevance of the benzimidazole scaffold. |
| 1961 | Discovery of thiabendazole, the first benzimidazole anthelmintic.[1][4] | Revolutionized the treatment of parasitic worm infections in humans and animals. |
| 1971 | Mebendazole was discovered by Janssen Pharmaceutica.[1] | Introduced a highly effective broad-spectrum anthelmintic with a different substitution pattern. |
| 1975 | Albendazole was invented by researchers at SmithKline Corporation.[1] | Further expanded the arsenal of potent benzimidazole anthelmintics. |
| 1980s | Development of the first proton pump inhibitors (PPIs), omeprazole, a substituted benzimidazole. | Transformed the treatment of acid-related gastrointestinal disorders like peptic ulcers and GERD. |
| 1990s-Present | Discovery and development of numerous other benzimidazole-based drugs, including antihistamines (e.g., astemizole), antifungals (e.g., benomyl), angiotensin II receptor blockers (e.g., candesartan), and targeted cancer therapies. | Demonstrated the vast therapeutic potential of the benzimidazole scaffold across a wide range of diseases. |
Synthetic Methodologies: Building the Benzimidazole Core
The versatility of the benzimidazole scaffold is matched by the variety of synthetic routes developed for its construction. The most classical and widely employed method is the Phillips condensation , which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.[5] Another fundamental approach is the condensation of an o-phenylenediamine with an aldehyde , followed by an oxidative cyclization. These core methods have been extensively modified and optimized over the years to improve yields, accommodate a wider range of functional groups, and promote greener reaction conditions.
General Synthetic Schemes
The following diagrams illustrate the fundamental principles of the two primary methods for synthesizing the benzimidazole core.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of key substituted benzimidazole drugs, representing different classes and substitution patterns.
Protocol 1: Synthesis of Omeprazole (A Proton Pump Inhibitor)
The synthesis of omeprazole involves a multi-step process culminating in the coupling of a substituted pyridine moiety with a benzimidazole core, followed by a controlled oxidation.
Step 1: Synthesis of the Thioether Intermediate (Pyrmetazole)
This procedure details the nucleophilic substitution reaction to form the thioether intermediate.
-
Materials:
-
2-Mercapto-5-methoxybenzimidazole
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
-
Procedure:
-
In a suitable reaction vessel, dissolve sodium hydroxide (e.g., 5 g, 0.13 mol) in ethanol (e.g., 50 mL) with heating.
-
To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (e.g., 17.8 g, 0.10 mol) and reflux until it dissolves.
-
Cool the reaction mixture to below 10°C.
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (e.g., 20 g, 0.09 mol) in water (e.g., 100 mL).
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to 30°C and maintain for 4 hours.
-
After the incubation period, cool the mixture to 10°C and add 500 mL of water.
-
Stir the resulting mixture for 12 hours to allow for complete precipitation.
-
Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate.
-
Step 2: Oxidation of the Thioether to Omeprazole
This critical step involves the selective oxidation of the thioether to the corresponding sulfoxide.
-
Materials:
-
Thioether intermediate from Step 1
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the thioether intermediate in dichloromethane.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of m-CPBA (typically 1.0-1.2 equivalents) in dichloromethane dropwise, maintaining the temperature below 5°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by washing with a saturated sodium bicarbonate solution.
-
The organic layer is then washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure to yield crude omeprazole.
-
The crude product can be purified by recrystallization from a suitable solvent system.
-
Protocol 2: Synthesis of Albendazole (An Anthelmintic)
The synthesis of albendazole involves the construction of the benzimidazole core followed by functionalization at the 2-position.
-
Materials:
-
4-(Propylthio)-2-nitroaniline
-
Sodium hydrosulfide (NaSH) or other reducing agent
-
Methyl N-cyanocarbamate
-
Solvent (e.g., ethanol)
-
-
Procedure:
-
Reduction of the Nitro Group: The 4-(propylthio)-2-nitroaniline is reduced to the corresponding o-phenylenediamine, 4-(propylsulfanyl)benzene-1,2-diamine, using a suitable reducing agent such as sodium hydrosulfide.[6]
-
Cyclization: The resulting diamine is then reacted with methyl N-cyanocarbamate in a suitable solvent, such as ethanol, to form the benzimidazole ring and introduce the carbamate functionality at the 2-position, yielding albendazole.[6]
-
The crude albendazole can be purified by recrystallization.
-
Quantitative Data: A Comparative Overview
The following tables summarize key quantitative data for representative substituted benzimidazoles, providing a basis for comparison of their biological activity and pharmacokinetic properties.
Table 1: Comparative Efficacy of Benzimidazole Proton Pump Inhibitors
| Compound | Target | pKa | Apparent Half-life of Inhibitory Effect |
| Omeprazole | H+/K+ ATPase | ~4.0 | < 27.5 hours[7] |
| Lansoprazole | H+/K+ ATPase | ~4.0 | 12.9 hours[7] |
| Pantoprazole | H+/K+ ATPase | ~4.0 | < 45.9 hours[7] |
Table 2: Pharmacokinetic Properties of Selected Proton Pump Inhibitors
| Compound | Bioavailability | Plasma Half-life | Metabolism |
| Omeprazole | 35% (initial), ~60% (repeated)[8] | ~1 hour[9] | Primarily CYP2C19, CYP3A4[10] |
| Lansoprazole | 80%[8] | ~1 hour[9] | Primarily CYP2C19, CYP3A4[10] |
| Pantoprazole | 77%[8] | ~1 hour[9] | Primarily CYP2C19, CYP3A4[10] |
Table 3: Comparative Efficacy of Benzimidazole Anthelmintics (IC50 Values)
| Compound | Target Organism | Assay | IC50 |
| Flubendazole | Pancreatic Cancer Cells (AsPC-1) | Cell Viability | 0.01 µM[11] |
| Parbendazole | Pancreatic Cancer Cells (AsPC-1) | Cell Viability | 0.01 µM[11] |
| Oxibendazole | Pancreatic Cancer Cells (AsPC-1) | Cell Viability | 0.02 µM[11] |
| Mebendazole | Pancreatic Cancer Cells (AsPC-1) | Cell Viability | 0.03 µM[11] |
| Albendazole | Pancreatic Cancer Cells (AsPC-1) | Cell Viability | 0.22 µM[11] |
| Fenbendazole | Pancreatic Cancer Cells (AsPC-1) | Cell Viability | 0.01 µM[11] |
Note: The IC50 values presented for anthelmintics are against cancer cell lines, as these compounds are being repurposed for cancer therapy and such data is readily available in a comparative format. Their anthelmintic potency is well-established clinically.
Table 4: Pharmacokinetic Properties of Selected Benzimidazole Anthelmintics
| Compound | Oral Bioavailability | Primary Active Metabolite | Plasma Half-life of Active Metabolite |
| Albendazole | Poor (<5%)[12] | Albendazole sulfoxide | 8-12 hours |
| Mebendazole | Poor (2-10%) | - (largely unmetabolized) | 2.5-5.5 hours |
| Fenbendazole | Variable (species-dependent) | Oxfendazole (sulfoxide) | ~10 hours (in dogs) |
Signaling Pathways and Mechanisms of Action
The diverse therapeutic effects of substituted benzimidazoles stem from their ability to interact with specific molecular targets and modulate key signaling pathways.
Proton Pump Inhibitors (PPIs) and the H+/K+ ATPase Pathway
Substituted benzimidazoles like omeprazole are prodrugs that are activated in the acidic environment of the stomach's parietal cells.[9] They then irreversibly inhibit the H+/K+ ATPase (proton pump), the final step in gastric acid secretion.[13] The activation of the proton pump is a complex process involving multiple signaling pathways initiated by histamine, acetylcholine, and gastrin.[14][15][16]
Anthelmintic Benzimidazoles and Tubulin Polymerization
The primary mechanism of action of anthelmintic benzimidazoles, such as albendazole and mebendazole, is the disruption of microtubule formation in parasitic worms.[4][17] They achieve this by binding with high affinity to the β-tubulin subunit of the parasite, preventing its polymerization into microtubules.[18] This disruption of the cytoskeleton interferes with essential cellular processes like cell division, glucose uptake, and intracellular transport, ultimately leading to the parasite's death.[17]
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. The synthesis and chemistry of certain anthelmintic benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetic/pharmacodynamic analysis of proton pump inhibitors omeprazole, lansoprazole and pantoprazole, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 10. Pharmacokinetics, metabolism and interactions of acid pump inhibitors. Focus on omeprazole, lansoprazole and pantoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are H+/K+ ATPase and how do they work? [synapse.patsnap.com]
- 14. Parietal cell - Wikipedia [en.wikipedia.org]
- 15. alliedacademies.org [alliedacademies.org]
- 16. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Exploration of 6-bromo-4-methyl-1H-benzo[d]imidazole: A Computational Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 6-bromo-4-methyl-1H-benzo[d]imidazole, a substituted benzimidazole of interest in medicinal chemistry. In the absence of direct experimental and extensive theoretical studies on this specific molecule, this document outlines the anticipated molecular properties and computational methodologies based on established research of analogous benzimidazole derivatives. This guide is intended to serve as a predictive resource and a methodological template for future computational investigations, encompassing quantum chemical calculations, molecular docking, and molecular dynamics simulations. All quantitative data herein are predictive and derived from analyses of structurally related compounds.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds featuring a fused benzene and imidazole ring system. This scaffold is a constituent of numerous pharmacologically active agents, exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] The strategic placement of substituents on the benzimidazole core allows for the modulation of its physicochemical properties and biological targets. The title compound, this compound, with its bromine and methyl substitutions, presents a unique electronic and steric profile that warrants theoretical investigation to elucidate its potential as a bioactive molecule.
This guide will detail the standard theoretical protocols that can be employed to characterize this compound, providing predicted data in a structured format and visualizing computational workflows.
Predicted Physicochemical and Spectroscopic Properties
While experimental data for this compound is limited, its basic properties are available from commercial suppliers.[2][3]
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | [2] |
| Molecular Weight | 211.06 g/mol | [2] |
| Purity | ~97-98% | [2][3] |
| Physical Form | Solid | [3] |
| Storage | Room temperature, sealed in dry conditions | [3] |
| InChI Key | WPTOSLNWOXGYRI-UHFFFAOYSA-N | [3] |
Theoretical Research Protocols
A robust computational investigation of this compound would typically involve a multi-step approach, starting from quantum chemical calculations to molecular simulations.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful method to investigate the electronic structure, geometry, and spectroscopic properties of molecules.
Experimental Protocol: DFT Calculations
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a commonly used hybrid functional for organic molecules.[4]
-
Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost for molecules of this size.[4]
-
Geometry Optimization: The molecular structure of this compound is optimized to find the lowest energy conformation.
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Electronic Properties: From the optimized geometry, various electronic properties are calculated, including:
-
HOMO-LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to understand the molecule's electronic excitability and reactivity. The energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.
-
-
NMR Spectroscopy Prediction: The Gauge-Including Atomic Orbital (GIAO) method is employed to predict the ¹H and ¹³C NMR chemical shifts.
Predicted Quantitative Data (Based on Analogous Compounds)
The following table presents predicted data for this compound based on computational studies of similar benzimidazole derivatives.[4]
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | ~ 5.0 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | ~ 3-4 Debye | Indicates the overall polarity of the molecule. |
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is crucial in drug discovery for predicting the binding affinity and mode of interaction of a ligand with a biological target.
Experimental Protocol: Molecular Docking
-
Software: AutoDock, Glide, or similar molecular docking software.
-
Ligand Preparation: The 3D structure of this compound is prepared by assigning charges and protonation states at physiological pH.
-
Target Preparation: A protein target of interest (e.g., an enzyme or receptor) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Grid Generation: A grid box is defined around the active site of the target protein.
-
Docking Simulation: The ligand is docked into the defined grid box using a suitable scoring function and search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Analysis of Results: The resulting docking poses are analyzed based on their binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing its stability and the persistence of key interactions.
Experimental Protocol: Molecular Dynamics Simulation
-
Software: GROMACS, AMBER, or NAMD.
-
System Preparation: The best-docked pose of the this compound-protein complex is placed in a simulation box with a defined water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Force Field: A suitable force field (e.g., AMBER, CHARMM) is chosen for both the protein and the ligand.
-
Minimization: The system is energy-minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.
-
Production Run: A production MD simulation is run for a significant time scale (e.g., 100 ns).
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to study the evolution of intermolecular interactions over time.
Visualizations
Molecular Structure
Caption: 2D structure of this compound.
Computational Workflow
Caption: A typical workflow for theoretical studies.
Conclusion
This technical guide provides a foundational framework for the theoretical investigation of this compound. By leveraging established computational methodologies and predictive data from analogous compounds, researchers can gain significant insights into the structural, electronic, and potential biological properties of this molecule. The detailed protocols and visualized workflows presented herein are intended to facilitate future in-silico research and guide experimental design for drug discovery and development efforts centered on substituted benzimidazoles.
References
Initial Biological Screening of 6-bromo-4-methyl-1H-benzo[d]imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 27, 2025
Abstract
This technical guide provides a comprehensive overview of the initial biological screening of 6-bromo-4-methyl-1H-benzo[d]imidazole and its closely related analogs. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates its potential therapeutic applications based on the well-established biological activities of bromo- and methyl-substituted benzimidazole derivatives. This guide covers potential anticancer and antimicrobial activities, relevant signaling pathways, detailed experimental protocols for in vitro screening, and quantitative data from studies on analogous compounds. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds characterized by the fusion of benzene and imidazole rings. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active molecules with a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The introduction of various substituents onto the benzimidazole core allows for the fine-tuning of its physicochemical properties and biological activity.[3] The specific compound, this compound, possesses a substitution pattern that suggests potential for significant biological activity. The bromine atom can enhance lipophilicity and act as a site for further chemical modification, while the methyl group can influence binding to biological targets. This guide explores the anticipated biological profile of this compound by examining data from structurally similar benzimidazole derivatives.
Potential Anticancer Activity
Numerous bromo- and methyl-substituted benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.
Inhibition of Kinases and Signaling Pathways
The benzimidazole scaffold is a common feature in many kinase inhibitors. Derivatives of benzimidazole have been shown to inhibit critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway.[4] Inhibition of this pathway can prevent the phosphorylation of key downstream effectors, leading to the induction of apoptosis and inhibition of cell proliferation.[5][6]
Cytotoxic Activity of Related Benzimidazole Derivatives
The following table summarizes the in vitro anticancer activity of various bromo- and methyl-substituted benzimidazole derivatives against different cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values in micromolar (µM).
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 1 | 2-aryl-6-methyl | A549 (Lung) | 5.2 ± 0.4 | [5] |
| Compound 2 | 2-aryl-6-methyl | HeLa (Cervical) | 8.1 ± 0.7 | [5] |
| Compound 3 | 2-aryl-6-methyl | MCF-7 (Breast) | 6.5 ± 0.5 | [5] |
| Compound 4w | 5-Methoxy-6-substituted | A549 (Lung) | 1.55 ± 0.18 | [4] |
| Compound 11a | Substituted 1H-benzo[d]imidazole | Various | 0.16 - 3.6 | [7] |
| Compound 12a | Substituted 1H-benzo[d]imidazole | Various | 0.16 - 3.6 | [7] |
| Compound 12b | Substituted 1H-benzo[d]imidazole | Various | 0.16 - 3.6 | [7] |
| Flubendazole | Benzimidazole anthelmintic | Various | Low µM to nM range | [8] |
| Mebendazole | Benzimidazole anthelmintic | Various | Low µM to nM range | [8] |
Potential Antimicrobial Activity
Benzimidazole derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[2][3] The mechanism of action often involves the inhibition of essential cellular processes in microorganisms.
Antibacterial and Antifungal Screening of Related Benzimidazole Derivatives
The following table summarizes the in vitro antimicrobial activity of various benzimidazole derivatives, with data presented as Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL).
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Compound 3ao | Indolylbenzo[d]imidazole | Staphylococcus aureus | < 1 | [9] |
| Compound 3aq | Indolylbenzo[d]imidazole | Staphylococcus aureus | < 1 | [9] |
| Compound 3ag | 2-(1H-indol-3-yl)-1-methyl | Mycobacterium smegmatis | 3.9 | [9] |
| Compound 3ag | 2-(1H-indol-3-yl)-1-methyl | Candida albicans | 3.9 | [9] |
| Compound 3aq | 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl | Candida albicans | 3.9 | [9] |
| Compound 4a | 2-substituted benzimidazole | Bacillus subtilis | 12.5 | [2] |
| Compound 4a | 2-substituted benzimidazole | Pseudomonas aeruginosa | 25 | [2] |
| Compound 4a | 2-substituted benzimidazole | Candida albicans | 6.25 | [2] |
Experimental Protocols
This section provides detailed methodologies for the initial in vitro screening of novel compounds like this compound for anticancer and antimicrobial activities.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Culture: Maintain the selected cancer cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain the desired final concentrations.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[5]
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[10][11]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.[10]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[10]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).[10]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10][11]
Conclusion
While direct biological screening data for this compound is not extensively available, the analysis of structurally related compounds strongly suggests its potential as a promising scaffold for the development of novel anticancer and antimicrobial agents. The presence of the bromo and methyl substituents provides opportunities for chemical modifications to optimize potency and selectivity. The experimental protocols and data presented in this guide offer a solid foundation for initiating the biological evaluation of this compound and its future derivatives. Further in-depth studies, including a broader range of cancer cell lines, microbial strains, and in vivo models, are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scirp.org [scirp.org]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. apec.org [apec.org]
Methodological & Application
Application Notes and Protocols for the Use of 6-bromo-4-methyl-1H-benzo[d]imidazole in Kinase Inhibitor Synthesis
Disclaimer: Publicly available information on the direct use of 6-bromo-4-methyl-1H-benzo[d]imidazole in kinase inhibitor synthesis is limited. This document provides a comprehensive guide based on closely related and well-documented bromo-substituted benzimidazole analogs, particularly 2-bromo-6-methyl-1H-benzo[d]imidazole, to serve as a foundational resource for researchers. The provided protocols and data should be adapted and validated for the specific compound of interest.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to mimic the purine ring of ATP and interact with the hinge region of the kinase active site. The strategic placement of bromo and methyl groups on the benzimidazole ring offers a versatile platform for developing potent and selective kinase inhibitors.
Synthesis of this compound
The synthesis of the target compound can be approached via the bromination of 6-methyl-1H-benzo[d]imidazole. Controlling the regioselectivity is crucial to obtain the desired 6-bromo-4-methyl isomer.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is often favored for its milder reaction conditions, which can offer better control over regioselectivity compared to elemental bromine.
Materials:
-
6-methyl-1H-benzo[d]imidazole
-
N-Bromosuccinimide (NBS)
-
Chloroform or Carbon Tetrachloride
-
Sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-methyl-1H-benzo[d]imidazole (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride.
-
Add N-Bromosuccinimide (1 to 1.1 equivalents) to the solution.
-
Stir the reaction at room temperature or with gentle heating, and monitor its progress by Thin Layer Chromatography (TLC). To avoid potential side reactions like benzylic bromination, it is advisable to perform the reaction in the dark and avoid radical initiators.[1]
-
Once the reaction is complete, filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any residual bromine, followed by a brine wash.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired this compound isomer.
Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling
The bromine atom on the benzimidazole core serves as a versatile handle for introducing various aryl and heteroaryl substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This is a robust method for creating a diverse library of kinase inhibitors. The following protocol is based on the functionalization of the closely related 2-bromo-6-methyl-1H-benzo[d]imidazole and can be adapted.[2][3]
Protocol 2: Suzuki-Miyaura Coupling
Materials:
-
This compound (or 2-bromo-6-methyl-1H-benzo[d]imidazole)
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[2]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[2]
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.[2]
-
Add a mixture of 1,4-dioxane and water (10 mL) to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow for Kinase Inhibitor Synthesis
Caption: Workflow for kinase inhibitor synthesis and screening.
Biological Evaluation of Kinase Inhibitors
Once synthesized, the novel benzimidazole derivatives must be evaluated for their ability to inhibit specific kinases and their effect on cancer cell proliferation.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a general protocol to assess the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Synthesized benzimidazole derivatives
-
Recombinant human kinase and its specific substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the test compounds. Include a positive control (a known inhibitor for the target kinase) and a negative control (DMSO vehicle).
-
Add a solution containing the kinase enzyme and the peptide substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.[2]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cell Proliferation Assay (MTT Assay)
This protocol measures the cytotoxic or antiproliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium and supplements
-
Synthesized benzimidazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[3]
-
Add the solubilization solution to dissolve the formazan crystals.[3]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the GI50 (concentration for 50% growth inhibition) value.[3]
Quantitative Data for Related Bromo-Substituted Benzimidazole Derivatives
The following tables summarize the inhibitory activity of various bromo-substituted benzimidazole derivatives against different cancer cell lines and protein kinases. This data can serve as a benchmark for newly synthesized compounds derived from this compound.
Table 1: Cytotoxic Activity of Bromo-Substituted Benzimidazole Analogs [3]
| Compound ID | Substitution | Cell Line | GI50 (µM) |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide | 3-Bromo on benzylidene | HCT-116 | 7.82 |
| HepG2 | 8.94 | ||
| MCF-7 | 10.21 | ||
| 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole | 6-Bromo on benzimidazole | HepG2 | Strong cytotoxicity |
| Leukemia | Strong cytotoxicity |
Table 2: Kinase Inhibitory Activity of Bromo-Substituted Benzimidazole Analogs [3]
| Compound Class | Kinase Target | IC50/Ki Value |
| 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole derivatives | PIM-1 | Varies |
| 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole derivatives | CK2 | e.g., DMAT Ki = 40 nM |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide | EGFR, HER2, CDK2, AURKC, mTOR | Varies |
Signaling Pathways
Understanding the signaling pathways in which the target kinases are involved is crucial for elucidating the mechanism of action of the inhibitors. Below are simplified diagrams of common signaling pathways often targeted by benzimidazole-based inhibitors.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and inhibition.
BRAF Signaling Pathway
Caption: BRAF signaling pathway with V600E mutation and inhibition.
References
Application Notes and Protocols: 6-bromo-4-methyl-1H-benzo[d]imidazole in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets. Its versatile structure, featuring hydrogen bond donors and acceptors, allows for effective binding to macromolecules. In the realm of fragment-based drug discovery (FBDD), which utilizes small, low-complexity molecules to identify starting points for novel therapeutics, the benzimidazole core is a highly valuable building block.
This document focuses on the specific fragment, 6-bromo-4-methyl-1H-benzo[d]imidazole (CAS: 255064-10-9). This fragment is classified as a "Protein Degrader Building Block," indicating its primary utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other modalities for targeted protein degradation (TPD). The bromine atom serves as a versatile synthetic handle for chemical elaboration, while the methyl group can influence binding interactions and physicochemical properties. These notes provide a comprehensive overview of its potential applications and detailed protocols for its use in a typical FBDD campaign.
Application I: Development of Kinase Inhibitors
The benzimidazole core is a common feature in many potent kinase inhibitors. The dysregulation of protein kinases is a hallmark of many cancers, making them prime therapeutic targets. Derivatives of this compound can be synthesized and screened for inhibitory activity against various kinases implicated in disease, such as EGFR, HER2, and CDKs.
Illustrative Data: Kinase Inhibitory Activity of Benzimidazole Derivatives
The following table summarizes representative inhibitory activities of various benzimidazole-based compounds against different protein kinases. This data serves as a benchmark for what might be expected from a drug discovery program starting with the this compound fragment.
| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |
| Benzimidazole-hydrazone hybrid | EGFR | 0.08 - 0.91 | |
| Benzimidazole-hydrazone hybrid | HER2 | 0.15 - 1.20 | |
| Benzimidazole-hydrazone hybrid | CDK2 | 0.25 - 2.50 | |
| Aminopyridone-linked benzimidazole | CDK9 | 0.42 - 8.46 | |
| Benzimidazole-sulfonamide | V600E-BRAF | 0.49 - 0.62 |
Application II: Building Blocks for Targeted Protein Degradation (PROTACs)
Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. This compound serves as an excellent starting point for the E3 ligase ligand, particularly for Cereblon (CRBN), or as a scaffold to be elaborated into a warhead for a target protein.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The diagram below illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Protocols for Fragment-Based Drug Discovery (FBDD)
An FBDD campaign involves a cascade of experiments to identify and validate fragments that bind to a target protein, followed by structure-guided optimization to improve potency.
FBDD Experimental Workflow
The following diagram outlines a typical biophysical screening cascade used in FBDD.
Caption: A typical experimental workflow for fragment-based drug discovery.
Data Summary: Common Biophysical Screening Techniques
This table summarizes common techniques for fragment screening and their typical characteristics.
| Technique | Primary Use | Throughput | Affinity Range (Kᴅ) | Protein Consumption |
| Differential Scanning Fluorimetry (DSF) | Primary Screening | High | 10 µM - 10 mM | Low |
| Surface Plasmon Resonance (SPR) | Screening & Validation | Medium-High | 100 nM - 10 mM | Low |
| NMR Spectroscopy (Ligand-Observed) | Screening & Validation | Medium | 1 µM - 20 mM | Medium |
| Isothermal Titration Calorimetry (ITC) | Validation & Characterization | Low | 1 nM - 100 µM | High |
| X-ray Crystallography | Structural Analysis | Low | Not directly measured | High |
Detailed Experimental Protocols
Protocol 1: Primary Screening by Differential Scanning Fluorimetry (DSF)
Objective: To rapidly identify fragments that bind to and stabilize a target protein, causing a measurable shift in its melting temperature (Tₘ).
Materials:
-
Purified target protein (0.1-0.2 mg/mL).
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO Orange dye (5000x stock in DMSO).
-
Fragment library stock solutions (e.g., 100 mM in DMSO).
-
96-well or 384-well qPCR plates.
-
Real-time PCR instrument capable of thermal ramping.
Procedure:
-
Prepare Master Mix: For a 96-well plate (20 µL reaction/well), prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. A final concentration of 5-10 µM protein and 5x SYPRO Orange is typical.
-
Fragment Dispensing: Add 20-100 nL of each fragment stock solution to individual wells of the qPCR plate. This results in a final fragment concentration of 100-500 µM. Include DMSO-only wells as a negative control.
-
Protein Addition: Dispense 20 µL of the protein/dye master mix into each well.
-
Plate Sealing and Centrifugation: Seal the plate with an optical seal and centrifuge briefly (e.g., 1000 rpm for 1 min) to mix the contents and remove bubbles.
-
Thermal Melt: Place the plate in the RT-PCR instrument. Run a thermal melt protocol, increasing the temperature from 25°C to 95°C at a rate of 0.5-1.0°C/min, while continuously monitoring fluorescence.
-
Data Analysis: Plot fluorescence versus temperature. The Tₘ is the temperature at the midpoint of the unfolding transition. A fragment is considered a "hit" if it induces a significant positive shift in Tₘ (e.g., ΔTₘ > 2°C) compared to the DMSO control.
Protocol 2: Hit Validation by Saturation Transfer Difference (STD) NMR
Objective: To confirm the binding of primary hits directly and gain information about the fragment's binding epitope.
Materials:
-
Purified target protein (10-50 µM).
-
NMR buffer (e.g., 50 mM Phosphate buffer in 99.9% D₂O, pD 7.4, 150 mM NaCl).
-
Validated fragment hit (from Protocol 1) at a concentration of 0.5-1 mM.
-
NMR spectrometer (≥600 MHz) with a cryoprobe.
Procedure:
-
Sample Preparation: Prepare two NMR tubes:
-
Sample: Target protein (e.g., 20 µM) and fragment (e.g., 500 µM) in NMR buffer.
-
Control: Fragment only (500 µM) in NMR buffer.
-
-
Acquire Reference Spectrum: Acquire a standard 1D proton spectrum of the control sample to identify the fragment's proton resonances.
-
Acquire STD Spectra:
-
Run the STD NMR experiment on the protein-fragment sample. This involves two experiments: one with on-resonance saturation of the protein signals (e.g., at -1 ppm) and one with off-resonance saturation (e.g., at 40 ppm).
-
The on-resonance saturation period is typically 1-2 seconds.
-
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
Data Analysis:
-
Signals that appear in the STD difference spectrum correspond to the protons of the fragment that are in close contact with the protein upon binding.
-
The absence of signals in the difference spectrum (when run on the fragment-only control) confirms that the effect is protein-dependent.
-
The relative intensities of the STD signals can provide information about which parts of the fragment are most critical for binding.
-
Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of elaborated compounds, derived from the initial fragment hit, on the viability of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT-116).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (dissolved in DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C or for a few hours with gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Signaling Pathway: Generic Kinase Cascade
Many benzimidazole derivatives function as kinase inhibitors. A drug derived from this compound could potentially inhibit a key kinase in a signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: A simplified kinase signaling pathway (MAPK) often targeted in cancer.
Application Notes and Protocols for Suzuki Coupling Reactions with 6-bromo-4-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The functionalization of the benzimidazole ring system is therefore of significant interest in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, offering a robust strategy for the derivatization of heterocyclic compounds.
This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 6-bromo-4-methyl-1H-benzo[d]imidazole with various arylboronic acids. While specific literature data for this particular isomer is limited, the protocols and representative data presented herein are based on established methodologies for structurally similar bromo-substituted benzimidazoles and other nitrogen-containing heterocycles. These notes serve as a comprehensive guide for researchers to facilitate the synthesis of novel 6-aryl-4-methyl-1H-benzo[d]imidazole derivatives for further investigation in drug discovery and development programs.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide, in this case, this compound, with an organoboron compound, typically a boronic acid or its ester. The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. For nitrogen-rich heterocycles like benzimidazoles, which can coordinate to the palladium center and potentially inhibit the catalyst, careful optimization of reaction conditions is often necessary.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. This data is illustrative and based on typical results obtained for analogous bromo-substituted benzimidazole and indazole systems.[1][2][3] Optimization may be required to achieve the desired outcomes for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DME | 85 | 16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 8 | 90-98 |
| 4 | 2-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 18 | 75-85 |
| 5 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 110 | 6 | 88-96 |
| 6 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 90 | 12 | 82-92 |
DME = 1,2-Dimethoxyethane; DMF = N,N-Dimethylformamide; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid using a common palladium catalyst.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), to the flask under a positive flow of inert gas.
-
Add the degassed solvent system, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to achieve a concentration of ~0.1 M with respect to the starting bromide).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-4-methyl-1H-benzo[d]imidazole.
Protocol 2: Procedure using a Buchwald Ligand System for Challenging Couplings
For less reactive arylboronic acids or to improve yields, a more active catalyst system employing a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is recommended.[3]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos or XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with palladium(II) acetate (2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the pure product.
Experimental Workflow and Visualization
The general workflow for the Suzuki coupling reaction of this compound is depicted below.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-4-methyl-1H-benzo[d]imidazole derivatives. The protocols and data provided in these application notes serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel benzimidazole compounds for biological evaluation. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, is essential for achieving high yields and purity with diverse arylboronic acids.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 6-bromo-4-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent motifs in numerous biologically active compounds. The benzimidazole scaffold, in particular, is a privileged structure found in a wide range of pharmaceuticals. The ability to functionalize the benzimidazole core, for instance, by introducing various amine substituents at the 6-position of 6-bromo-4-methyl-1H-benzo[d]imidazole, opens up vast possibilities for creating novel molecular entities with potential therapeutic applications.
This document provides a detailed guide to performing the Buchwald-Hartwig amination on this compound. The protocols and data presented are based on established methodologies for structurally related heteroaromatic systems and serve as a robust starting point for reaction optimization.[3]
Reaction Principle
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide (this compound) with an amine in the presence of a base and a phosphine ligand. The catalytic cycle generally proceeds through several key steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl benzimidazole and regenerate the Pd(0) catalyst.[1][4] The choice of ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.[5][6][7]
Experimental Workflow
The general workflow for the Buchwald-Hartwig amination of this compound is depicted below. This process involves the careful assembly of reactants under an inert atmosphere, followed by heating, reaction monitoring, and product purification.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. The data is compiled based on analogous reactions with bromo-substituted N-heterocycles.[3][8] Researchers should note that optimization may be required to achieve the desired outcome for their specific amine of interest.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 85 |
| 2 | Morpholine | BrettPhos Pd G3 (2) | - | LiHMDS (2.0) | THF | 65 | 12 | 92 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.5) | Dioxane | 110 | 24 | 78 |
| 4 | n-Hexylamine | RuPhos Pd G3 (2) | - | K₃PO₄ (2.0) | t-BuOH | 80 | 18 | 88 |
| 5 | Indole | Pd(OAc)₂ (3) | DPEphos (6) | K₂CO₃ (2.5) | Toluene | 100 | 20 | 75 |
Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established mechanism that illustrates the role of the palladium catalyst in facilitating the C-N bond formation.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound. These protocols are adapted from procedures for similar substrates and should be considered as a starting point.[3]
Protocol 1: General Procedure using a Palladium Precatalyst
This protocol is suitable for use with commercially available palladium precatalysts, such as those from the Buchwald or RuPhos families.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) (5 mL) via syringe. Subsequently, add lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.
-
Reaction: Seal the tube and heat the reaction mixture to 65 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired N-substituted 4-methyl-1H-benzo[d]imidazol-6-amine.
Protocol 2: General Procedure using a Palladium(II) Acetate and Ligand System
This protocol is a more classical approach, generating the active catalyst in situ.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.
-
Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube and remove it from the glovebox (if used).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction as described in Protocol 1.
-
Work-up and Purification: Follow steps 6-9 from Protocol 1 for the work-up and purification of the final product.
Conclusion
The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of N-aryl-4-methyl-1H-benzo[d]imidazol-6-amines. The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and may require optimization for different amine coupling partners. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel benzimidazole derivatives for applications in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-bromo-4-methyl-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-bromo-4-methyl-1H-benzo[d]imidazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the condensation of 4-methyl-1,2-phenylenediamine with formic acid to form the benzimidazole core, followed by electrophilic bromination. This protocol offers a robust and adaptable methodology for obtaining the target compound and its derivatives.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of targeted therapeutic agents. This protocol outlines a reproducible method for its preparation in a laboratory setting.
Synthetic Workflow
The overall synthetic strategy involves two primary transformations: the formation of the benzimidazole ring system and the subsequent regioselective bromination.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-methyl-1H-benzo[d]imidazole
This procedure details the formation of the benzimidazole core through the condensation of an o-phenylenediamine with formic acid.[1][2][3]
Materials:
-
4-methyl-1,2-phenylenediamine
-
Formic acid (98-100%)
-
10% Sodium hydroxide (NaOH) solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a 250 mL round-bottom flask, add 4-methyl-1,2-phenylenediamine (1.0 eq.).
-
Carefully add formic acid (10 volumes) to the flask.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 2 to 4 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice-cold water.
-
Neutralize the solution by the dropwise addition of a 10% NaOH solution with constant stirring until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.[1]
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to yield 4-methyl-1H-benzo[d]imidazole.
Step 2: Synthesis of this compound
This step involves the electrophilic bromination of the synthesized 4-methyl-1H-benzo[d]imidazole.[3]
Materials:
-
4-methyl-1H-benzo[d]imidazole (from Step 1)
-
N-Bromosuccinimide (NBS) or Bromine
-
Acetic acid or a suitable chlorinated solvent (e.g., dichloromethane)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Saturated sodium thiosulfate solution (if using Bromine)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Suspend 4-methyl-1H-benzo[d]imidazole (1.0 eq.) in acetic acid in a round-bottom flask.[3]
-
Cool the mixture in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) in portions to the cooled solution.[3] If using bromine, add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise, ensuring the temperature remains below 10 °C.[1]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.[3]
-
If bromine was used, quench any excess by adding a saturated solution of sodium thiosulfate until the orange color disappears.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[3]
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound based on typical yields for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactant | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | 4-methyl-1,2-phenylenediamine (10 g) | Formic Acid | N/A | 3 | 100-110 | 10.8 | 9.2 | 85 |
| 2 | 4-methyl-1H-benzo[d]imidazole (5 g) | NBS | Acetic Acid | 2 | RT | 7.9 | 6.5 | 82 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Step 1 | Incomplete reaction. | Increase reflux time or temperature. Ensure purity of starting materials. |
| Loss of product during work-up. | Ensure complete precipitation by adjusting pH carefully. Wash with minimal cold water. | |
| Low Yield in Step 2 | Incomplete bromination. | Increase reaction time or use a slight excess of the brominating agent. |
| Over-bromination. | Carefully control the stoichiometry of the brominating agent and maintain a low reaction temperature.[1] | |
| Impure Product | Presence of starting material. | Monitor the reaction closely with TLC to ensure completion. Purify by column chromatography if recrystallization is insufficient. |
| Formation of isomers. | Optimize bromination conditions (solvent, temperature) to favor the desired isomer. Isomers can often be separated by column chromatography.[1] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Formic acid and bromine are corrosive and should be handled with extreme care.
-
N-Bromosuccinimide is a lachrymator and irritant.
-
Dichloromethane is a suspected carcinogen.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application of 6-bromo-4-methyl-1H-benzo[d]imidazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds. Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with various biological targets. The specific compound, 6-bromo-4-methyl-1H-benzo[d]imidazole, while commercially available as a potential building block for protein degraders, has limited specific data in publicly accessible literature regarding its direct biological applications.[1] However, based on extensive research into structurally similar bromo-substituted benzimidazoles, this compound holds significant potential as a key intermediate in the synthesis of novel therapeutics, particularly in the areas of oncology and infectious diseases.
This document provides a comprehensive overview of the extrapolated potential applications of this compound, drawing upon data from closely related analogues. The provided protocols and data serve as a foundational guide for researchers looking to explore the therapeutic utility of this and similar benzimidazole derivatives.
Potential Therapeutic Applications
The benzimidazole core is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The presence and position of the bromo and methyl groups on the benzimidazole ring of this compound can significantly influence its physicochemical properties, metabolic stability, and binding affinity to biological targets.
Kinase Inhibition
A primary application of bromo-substituted benzimidazoles is in the development of protein kinase inhibitors.[2] Numerous derivatives have shown potent inhibitory activity against a range of kinases implicated in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and mTOR.[2][4][5] The bromine atom can serve as a key interaction point within the ATP-binding pocket of kinases or as a synthetic handle for further molecular elaboration through cross-coupling reactions.[6]
Anticancer Activity
Beyond kinase inhibition, the benzimidazole scaffold is a common feature in many anticancer agents.[2][7] Derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of enzymes like topoisomerase.[8][9][10] The cytotoxic effects of bromo-substituted benzimidazoles have been demonstrated across various cancer cell lines.[4][5]
Antimicrobial Activity
Benzimidazole derivatives have also been investigated for their antimicrobial properties.[7] They have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11] The mechanism of action can involve the disruption of essential cellular processes in microorganisms.
Data Presentation: Activity of Structurally Similar Benzimidazole Derivatives
The following tables summarize quantitative data for structurally related bromo-substituted benzimidazole compounds, providing a reference for the potential potency of derivatives that could be synthesized from this compound.
Table 1: Cytotoxic Activity of Bromo-Substituted Benzimidazole Derivatives against Cancer Cell Lines
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 6c | 3-Bromo on benzylidene ring | HCT-116 | 10.21 | [4][5] |
| HepG2 | 7.82 | [4][5] | ||
| MCF-7 | 8.95 | [4][5] | ||
| 6d | 4-Bromo on benzylidene ring | HCT-116 | 28.43 | [4][5] |
| HepG2 | 21.57 | [4][5] | ||
| MCF-7 | 25.19 | [4][5] | ||
| 12b | Phenyl & Piperazine substitutions | Various | 0.16 - 3.6 (GI50) | [8][9][10] |
IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.
Table 2: Kinase Inhibitory Activity of a Representative Bromo-Benzimidazole Derivative (Compound 6i)
| Kinase Target | IC50 (nM) | Reference |
| EGFR | 30.1 | [12] |
| HER2 | 28.3 | [12] |
| CDK2 | 364 | [12] |
| mTOR | 152 | [12] |
Note: Compound 6i is a 3-Fluoro substituted analogue, demonstrating the potential for halogenated benzimidazoles in kinase inhibition.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of derivatives of this compound, based on established methodologies for similar compounds.
Protocol 1: Synthesis of 2-Aryl-6-methyl-1H-benzo[d]imidazole Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the diversification of a bromo-benzimidazole scaffold.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for the diversification of the this compound scaffold.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1,4-Dioxane and water
-
Round-bottom flask
-
Condenser
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-aryl-6-methyl-1H-benzo[d]imidazole derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a general method for evaluating the kinase inhibitory activity of synthesized compounds.
Experimental Workflow: Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Synthesized benzimidazole derivatives
-
Target protein kinase
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the serially diluted compounds.
-
Prepare a solution of the target kinase, its substrate, and ATP in the assay buffer. The ATP concentration is typically at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP solution to each well containing the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction according to the kit manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for the recommended time at room temperature.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized benzimidazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the EGFR signaling pathway, a common target for benzimidazole-based kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition by a kinase inhibitor.
Conclusion
While direct experimental data for this compound in medicinal chemistry is not abundant, its structural features and the well-documented activities of related bromo-substituted benzimidazoles strongly suggest its potential as a valuable scaffold for the development of novel therapeutic agents. The protocols and data presented here provide a solid foundation for researchers to synthesize and evaluate new derivatives of this compound for applications in oncology and beyond. Further investigation into this and similar benzimidazole structures is warranted to unlock their full therapeutic potential.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. 6-Bromo-1H-benzo[d]imidazole hydrochloride (1215206-73-7) for sale [vulcanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel 1 H-Benzo[ d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 6-bromo-4-methyl-1H-benzo[d]imidazole as a Key Intermediate for Novel Abemaciclib Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-bromo-4-methyl-1H-benzo[d]imidazole as a pivotal intermediate in the synthesis of novel analogs of Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). This document outlines detailed synthetic protocols, presents key biological data for a series of analogs, and illustrates the underlying signaling pathways and experimental workflows.
Introduction
Abemaciclib (Verzenio®) is an FDA-approved oral medication for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] Its mechanism of action involves the inhibition of CDK4 and CDK6, key regulators of the cell cycle.[3] The core structure of Abemaciclib features a distinct 2-anilino-5-(benzimidazol-2-yl)pyrimidine scaffold.[1][4] The intermediate, this compound, provides a strategic anchor point for the synthesis of diverse Abemaciclib analogs, allowing for the exploration of structure-activity relationships (SAR) and the development of next-generation CDK4/6 inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles.
The bromine atom at the 6-position of the benzimidazole ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the pyrimidine moiety. Subsequent functionalization via reactions like the Buchwald-Hartwig amination allows for the introduction of various substituted pyridine fragments, completing the core structure of the analogs.
Data Presentation
The following table summarizes the in vitro potency of Abemaciclib and a selection of its analogs against CDK4/cyclin D1 and CDK6/cyclin D3 complexes. The data highlights the impact of structural modifications on inhibitory activity.
| Compound | R1 | R2 | R3 | CDK4 IC50 (nM) | CDK6 IC50 (nM) |
| Abemaciclib | F | i-Pr | H | 2 | 10 |
| Analog 1 | H | i-Pr | H | 5 | 25 |
| Analog 2 | F | Et | H | 3 | 15 |
| Analog 3 | F | i-Pr | CH2OH | 10 | 50 |
| C2213-A | F | i-Pr | - | - | 290 |
| TQB3616 | - | - | - | - | - |
| Palbociclib | - | - | - | 11 | 16 |
| Ribociclib | - | - | - | 10 | 39 |
Data compiled from multiple sources.[5][6][7][8] Note: Variations in assay conditions can lead to differences in reported IC50 values.
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below. Researchers should adapt these protocols based on the specific substrates and available laboratory equipment.
Protocol 1: Synthesis of this compound (Intermediate A)
This protocol is adapted from established methods for the synthesis of similar benzimidazole derivatives.[3][9]
Step 1: Synthesis of 6-methyl-1H-benzo[d]imidazole
-
In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq.) in formic acid (10 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 6-methyl-1H-benzo[d]imidazole.
Step 2: Bromination of 6-methyl-1H-benzo[d]imidazole
-
Suspend 6-methyl-1H-benzo[d]imidazole (1.0 eq.) in acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add a solution of bromine (1.0-1.1 eq.) in acetic acid dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Suzuki-Miyaura Coupling of Intermediate A with a Pyrimidine Derivative
This protocol provides a general method for the Suzuki coupling of this compound with a suitable boronic acid or ester derivative of a 2-chloropyrimidine.
Materials:
-
This compound (Intermediate A) (1.0 equiv)
-
2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask, add Intermediate A, the pyrimidine boronate ester, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.
Protocol 3: Buchwald-Hartwig Amination for Final Analog Synthesis
This protocol describes the palladium-catalyzed amination of the pyrimidinyl-benzimidazole intermediate with a substituted pyridin-2-amine.
Materials:
-
2-chloro-5-(4-methyl-1H-benzo[d]imidazol-6-yl)pyrimidine (from Protocol 2) (1.0 equiv)
-
Substituted 5-(aminomethyl)pyridin-2-amine (1.1 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
To a dry Schlenk flask, add the pyrimidinyl-benzimidazole intermediate, the substituted pyridin-2-amine, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate glovebox or under a stream of inert gas, prepare a solution of the palladium catalyst and ligand in the solvent.
-
Add the catalyst/ligand solution to the reaction flask.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final Abemaciclib analog.
Mandatory Visualizations
Signaling Pathway
Caption: CDK4/6 signaling pathway and the mechanism of action of Abemaciclib analogs.
Experimental Workflow
Caption: General synthetic workflow for Abemaciclib analogs.
References
- 1. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook [chemicalbook.com]
- 6. CN111018789A - Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole - Google Patents [patents.google.com]
- 7. Frontiers | Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation [frontiersin.org]
- 8. dovepress.com [dovepress.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of the 6-bromo-4-methyl-1H-benzo[d]imidazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical functionalization of the 6-bromo-4-methyl-1H-benzo[d]imidazole scaffold. This versatile heterocyclic core is a key building block in medicinal chemistry, offering a platform for the synthesis of novel compounds with a wide range of potential therapeutic applications. The strategic introduction of various substituents at the 6-position allows for the systematic exploration of structure-activity relationships (SAR) and the development of new drug candidates.
The benzimidazole moiety is a privileged structure found in numerous biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This document outlines detailed protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as the copper-catalyzed Ullmann condensation, for the derivatization of the this compound core.
General Experimental Workflow
The functionalization of the this compound scaffold typically follows a general workflow, as illustrated below. This involves the careful selection of reagents and optimization of reaction conditions to achieve the desired product in high yield and purity.
Caption: General experimental workflow for cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering a versatile approach to functionalize the this compound scaffold.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds by reacting the this compound with a variety of organoboron reagents. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[3]
Reaction Scheme:
Ar-Br: this compound R-B(OR')2: Aryl- or heteroaryl-boronic acid or ester
Quantitative Data Summary (Representative)
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of bromo-substituted benzimidazole and indazole derivatives with various arylboronic acids. While specific data for this compound is limited, the data presented here for analogous compounds can be considered representative.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95 | [3] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90 | [3] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~88 | [3] |
| 4 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | 2 | High | [4] |
| 5 | p-Tolylboronic acid | Pd/SSphos (5) | - | K₂CO₃ | Water/ACN | 37 | 18 | >92 | [5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.5 - 2.0 equivalents), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equivalents).
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the reaction flask.
-
Add the solvent system (e.g., a mixture of dioxane and water) to the flask.
-
Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-4-methyl-1H-benzo[d]imidazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[6][7] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 6-position of the benzimidazole scaffold.
Reaction Scheme:
Ar-Br: this compound HNR¹R²: Primary or secondary amine
Quantitative Data Summary (Representative)
The following tables summarize the reaction conditions and yields for the Buchwald-Hartwig amination of 6-bromo-1H-indazole, a close structural analog, with various primary and secondary amines.
Table 1: Buchwald-Hartwig Amination with Primary Amines
| Amine | Product | Yield (%) |
| Aniline | N-phenyl-1H-indazol-6-amine | 85 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-1H-indazol-6-amine | 92 |
| 3-Aminopyridine | N-(pyridin-3-yl)-1H-indazol-6-amine | 78 |
| Benzylamine | N-benzyl-1H-indazol-6-amine | 88 |
| Cyclohexylamine | N-cyclohexyl-1H-indazol-6-amine | 75 |
| Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[8][9] |
Table 2: Buchwald-Hartwig Amination with Secondary Amines
| Amine | Product | Yield (%) |
| Morpholine | 6-(morpholino)-1H-indazole | 95 |
| Piperidine | 6-(piperidin-1-yl)-1H-indazole | 91 |
| N-Methylaniline | N-methyl-N-phenyl-1H-indazol-6-amine | 82 |
| Dibenzylamine | N,N-dibenzyl-1H-indazol-6-amine | 76 |
| 4-(4-chlorophenyl)-4-hydroxypiperidine | 4-(4-chlorophenyl)-1-(1H-indazol-6-yl)piperidin-4-ol | 89 |
| Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[8][9] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous THF (5 mL) via syringe.
-
Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 6-amino-4-methyl-1H-benzo[d]imidazole derivative.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the this compound and a terminal alkyne, providing access to alkynyl-substituted benzimidazoles.[10][11] These products can serve as versatile intermediates for further transformations.
Reaction Scheme:
Ar-Br: this compound R-C≡CH: Terminal alkyne
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF or DMF) at room temperature, add sequentially the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), the copper(I) cocatalyst (e.g., CuI, 0.025 equiv), a base (e.g., diisopropylamine or triethylamine, 7.0 equiv), and the terminal alkyne (1.1 equiv).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an etheral solvent and filter through a pad of celite, washing the pad with the same solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the 6-alkynyl-4-methyl-1H-benzo[d]imidazole.
Heck Coupling
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between the this compound and an alkene.[12][13] This reaction is a valuable tool for the synthesis of vinyl-substituted benzimidazoles.
Reaction Scheme:
Ar-Br: this compound R-CH=CH₂: Alkene
Experimental Protocol: General Procedure for Heck Coupling
-
In a reaction vessel, combine this compound (1 equiv.), the alkene (1.5 equiv.), a base (e.g., NaOAc or Et₃N, 2 equiv.), and a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand or a palladacycle, 1-5 mol%).
-
Add a suitable solvent such as DMF, NMP, or acetonitrile.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 140 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over a drying agent, and concentrate.
-
Purify the product by column chromatography.
Copper-Catalyzed Cross-Coupling Reaction
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.[14] It provides an alternative to palladium-catalyzed methods, particularly for the synthesis of 6-amino- and 6-aryloxy-4-methyl-1H-benzo[d]imidazoles.
Reaction Scheme (C-N Coupling):
Ar-Br: this compound HNR¹R²: Amine or Phenol
Experimental Protocol: General Procedure for Ullmann C-N Coupling
-
In a sealable reaction tube, combine this compound (1 equiv.), the amine (1.2-2 equiv.), a copper catalyst (e.g., CuI or Cu₂O, 5-20 mol%), a ligand (e.g., a diamine or an amino acid, 10-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equiv.).
-
Add a high-boiling polar solvent such as DMF, DMSO, or NMP.
-
Seal the tube and heat the mixture to a temperature between 100 and 180 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic phase with aqueous ammonia solution (to remove copper salts) and brine.
-
Dry, concentrate, and purify the product by column chromatography.
Biological Significance and Signaling Pathways
Functionalized benzimidazole derivatives are of significant interest in drug discovery due to their diverse biological activities.[1] The introduction of various substituents on the this compound scaffold can lead to compounds with potent anticancer and antimicrobial properties.
Anticancer Activity
Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and the modulation of critical signaling pathways.[15][16] Some derivatives act as inhibitors of epigenetic targets such as DNA methyltransferases and histone deacetylases.[15][16] Others have been found to target signaling pathways crucial for cancer cell proliferation and survival, such as the ERK and Hedgehog pathways.[17] For instance, some benzimidazole-based compounds have been identified as multi-target inhibitors, targeting EGFR, VEGFR-2, and Topoisomerase II.[1]
Caption: Potential anticancer mechanisms of functionalized benzimidazoles.
Antimicrobial Activity
The benzimidazole scaffold is also a key component in many antimicrobial agents.[8][18] The mechanism of action for their antimicrobial effects can vary. For example, some benzimidazole derivatives are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[6] Others may disrupt the microbial cell membrane or inhibit other crucial cellular processes. The specific antimicrobial activity and mechanism are highly dependent on the nature and position of the substituents on the benzimidazole ring.[8][19]
Caption: Potential antimicrobial mechanisms of functionalized benzimidazoles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. rjptonline.org [rjptonline.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]
- 18. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Anticancer Agents from 6-bromo-4-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anticancer agents derived from the scaffold 6-bromo-4-methyl-1H-benzo[d]imidazole. The protocols outlined below are based on established methodologies for similar benzimidazole derivatives and are intended to serve as a foundational framework for further research and development.
Disclaimer: While extensive research has been conducted on the anticancer properties of benzimidazole derivatives, literature specifically detailing the synthesis and biological activity of compounds derived from this compound is limited. The following protocols and data are based on established methods for structurally related compounds and should be adapted and optimized as necessary for this specific scaffold.
Synthesis of 2-Aryl-6-bromo-4-methyl-1H-benzo[d]imidazole Derivatives
A versatile method for the synthesis of 2-aryl substituted benzimidazoles is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the benzimidazole core and various aryl or heteroaryl moieties.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of 2-(Aryl)-6-bromo-4-methyl-1H-benzo[d]imidazole.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard organic synthesis glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the flask.
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to yield the pure 2-aryl-6-bromo-4-methyl-1H-benzo[d]imidazole derivative.
In Vitro Anticancer Activity Evaluation
The preliminary assessment of the anticancer potential of the synthesized compounds is crucial. The MTT assay is a widely used colorimetric method to determine cell viability and cytotoxicity.
Experimental Protocol: MTT Assay
This protocol outlines the procedure for evaluating the cytotoxicity of the synthesized benzimidazole derivatives against various cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzimidazole derivatives in the complete culture medium. Remove the existing medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes hypothetical IC₅₀ values for a series of 2-aryl-6-bromo-4-methyl-1H-benzo[d]imidazole derivatives against various cancer cell lines.
| Compound ID | R-Group (at 2-position) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| BMBI-1 | Phenyl | 15.2 ± 1.8 | 20.5 ± 2.1 | 18.9 ± 1.5 |
| BMBI-2 | 4-Methoxyphenyl | 8.7 ± 0.9 | 12.3 ± 1.1 | 10.5 ± 1.3 |
| BMBI-3 | 4-Chlorophenyl | 5.4 ± 0.6 | 7.8 ± 0.8 | 6.1 ± 0.7 |
| BMBI-4 | 4-Nitrophenyl | 3.1 ± 0.4 | 4.5 ± 0.5 | 3.9 ± 0.4 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
Values are presented as mean ± standard deviation from three independent experiments.
Mechanism of Action Studies
Understanding the mechanism by which these compounds exert their anticancer effects is crucial for further development. Benzimidazole derivatives have been reported to target various cellular pathways and enzymes.
Inhibition of PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.[2][3]
This protocol is for assessing the effect of the synthesized compounds on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
Cancer cell line of interest
-
Synthesized benzimidazole derivatives
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein phosphorylation.
Inhibition of Topoisomerase I
Topoisomerase I is an enzyme that plays a crucial role in DNA replication and transcription. Its inhibition can lead to DNA damage and apoptosis in cancer cells.[4][5][6][7]
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.[5]
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer
-
Synthesized benzimidazole derivatives
-
Camptothecin (positive control)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add Topoisomerase I to initiate the reaction. Include a control without the enzyme and a positive control with camptothecin.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize under UV light. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form.
Inhibition of EGFR and HER2 Kinases
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that are often overexpressed in cancer and play a key role in tumor growth.
This protocol provides a general method to assess the inhibitory activity of the synthesized compounds against EGFR and HER2 kinases.
Materials:
-
Recombinant human EGFR and HER2 kinases
-
Kinase-specific substrate (peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity by quantifying the amount of ADP produced using a suitable detection reagent and a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel anticancer agents. The synthetic and screening protocols provided in these application notes offer a robust framework for researchers to synthesize and evaluate new derivatives. By exploring different substitutions at the 2-position and elucidating their mechanisms of action, it is possible to identify lead compounds with potent and selective anticancer activity for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Assay of topoisomerase I activity [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-bromo-4-methyl-1H-benzo[d]imidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-bromo-4-methyl-1H-benzo[d]imidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves a two-step process:
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Formation of the Benzimidazole Core: Condensation of 3-methyl-1,2-phenylenediamine with a one-carbon synthon, most commonly formic acid, to form 4-methyl-1H-benzo[d]imidazole.
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Electrophilic Bromination: Introduction of a bromine atom onto the 5-position of the 4-methyl-1H-benzo[d]imidazole ring using a suitable brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent.[1][2]
Q2: What are the key factors that can influence the yield of the synthesis?
A2: Several factors can significantly impact the overall yield:
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Purity of Starting Materials: Impurities in the 3-methyl-1,2-phenylenediamine or formic acid can lead to side reactions and lower yields.
-
Reaction Conditions: Temperature, reaction time, and choice of solvent are critical for both the cyclization and bromination steps.[1]
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Stoichiometry of Reagents: Precise control over the amount of brominating agent is crucial to prevent over-bromination.[1]
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Work-up and Purification: Inefficient extraction or purification methods can lead to product loss.[1]
Q3: What are some common side products or impurities to expect?
A3: Common impurities include unreacted starting materials, over-brominated products (e.g., dibromo-derivatives), and positional isomers formed during bromination. Incomplete cyclization during the first step can also result in side products.[1]
Q4: How can the final product be effectively purified?
A4: Purification is typically achieved through recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The choice of method depends on the nature and quantity of the impurities.[1][2]
Troubleshooting Guides
Problem 1: Low Yield of 4-methyl-1H-benzo[d]imidazole (Intermediate)
| Possible Cause | Suggested Solution |
| Incomplete Cyclization | - Ensure the reaction is heated to a sufficient temperature (reflux, approx. 100-110 °C) to drive the reaction to completion.[1]- Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC).[1] |
| Decomposition of Product | - Avoid excessively high temperatures or prolonged heating, which can lead to degradation. |
| Product Loss During Work-up | - Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate) to a pH of 7-8 to ensure complete precipitation of the product.[1]- Use an appropriate solvent for extraction in which the product has high solubility. |
Problem 2: Low Yield of this compound (Final Product)
| Possible Cause | Suggested Solution |
| Inefficient Bromination | - Verify the activity of the brominating agent (e.g., NBS, bromine).- Optimize the reaction temperature. Bromination is often performed at low temperatures (0-5 °C) to control selectivity.[1]- Adjust the stoichiometry of the brominating agent; use a slight excess (1.0-1.1 equivalents) to ensure complete conversion of the starting material.[1] |
| Over-bromination | - Carefully control the amount of the brominating agent used.[1]- Perform the reaction at a lower temperature to increase selectivity for mono-bromination.[1]- Add the brominating agent dropwise to maintain control over the reaction.[1] |
| Formation of Isomers | - The methyl group directs electrophilic substitution, but minor isomers can form. Optimize bromination conditions (solvent, temperature) to favor the desired 6-bromo isomer.[1]- Isomers can often be separated by careful column chromatography.[1] |
| Product Loss During Work-up | - Quench the reaction with a solution of sodium thiosulfate to neutralize any unreacted bromine.[1]- Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase.[1] |
Experimental Protocols
Protocol 1: Synthesis of 4-methyl-1H-benzo[d]imidazole (Intermediate)
This protocol is adapted from established methods for benzimidazole synthesis.[1][2]
-
Reaction Setup: In a round-bottom flask, dissolve 3-methyl-1,2-phenylenediamine (1.0 eq.) in formic acid (10 volumes).
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralization: Slowly add a saturated sodium bicarbonate solution until the pH is approximately 7-8, causing the product to precipitate.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-methyl-1H-benzo[d]imidazole.
Protocol 2: Synthesis of this compound
This protocol is a plausible route based on standard bromination procedures for benzimidazoles.[1][2]
-
Reaction Setup: Suspend 4-methyl-1H-benzo[d]imidazole (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Cooling: Cool the mixture in an ice bath to 0-5 °C.
-
Bromination: Add a solution of N-Bromosuccinimide (NBS) (1.0-1.1 eq.) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Neutralization and Extraction: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield synthesis.
References
Technical Support Center: Purification of 6-bromo-4-methyl-1H-benzo[d]imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-bromo-4-methyl-1H-benzo[d]imidazole. The following information is based on established methods for the purification of analogous benzimidazole derivatives and should be adapted as a starting point for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for benzimidazole derivatives, including this compound, are recrystallization and column chromatography.[1] The choice between these methods depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in my crude this compound sample?
A2: Common impurities may include unreacted starting materials, over-brominated byproducts (e.g., dibromo- or tribromo-substituted benzimidazoles), and isomers formed during the bromination step.[1] If the synthesis involves the cyclization of a phenylenediamine derivative, incomplete cyclization can also result in impurities.[1]
Q3: How do I select an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below.[2] It is recommended to test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexane) to find the most suitable system.[2] For similar compounds, solvent systems like methyl tert-butyl ether/hexane and n-heptane have been used.[3][4]
Q4: What stationary and mobile phases are recommended for column chromatography?
A4: For the column chromatography of benzimidazole derivatives, silica gel is a commonly used stationary phase.[1][2] The mobile phase (eluent) is typically a mixture of a non-polar solvent and a more polar solvent. Common solvent systems include ethyl acetate/methanol or petroleum ether/ethyl acetate.[2] The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis to achieve good separation.[5]
Q5: How can I monitor the purity of my fractions during purification?
A5: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of your column chromatography and to check the purity of your recrystallized product.[5] High-performance liquid chromatography (HPLC) can be used for a more quantitative assessment of purity.[6] For HPLC analysis of benzimidazole derivatives, a reverse-phase C8 or C18 column is often used with a mobile phase consisting of an aqueous component with an acid modifier and an organic solvent like acetonitrile.[6] Detection is commonly performed using a UV detector.[6]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | The compound is too soluble in the chosen solvent. Too much solvent was used. Premature crystallization occurred during hot filtration. The cooling process was too rapid.[2] | Select a solvent system with lower solubility for your compound at room temperature. Use the minimum amount of hot solvent necessary for complete dissolution. Pre-heat the filtration apparatus (funnel, filter paper) to prevent premature crystal formation. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal yield.[2] |
| Product is Oily or Fails to Crystallize | Presence of impurities inhibiting crystal lattice formation. The compound may have a low melting point or be an amorphous solid.[2] | Try to "salt out" the product by adding a non-polar solvent (e.g., hexane) to a solution of the crude product in a more polar solvent (e.g., dichloromethane). Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Use a seed crystal from a previous successful batch, if available. If recrystallization consistently fails, column chromatography is the recommended alternative.[2] |
| Product is Colored | Presence of colored impurities. | Dissolve the product in a suitable solvent and treat it with activated charcoal to adsorb the colored impurities before hot filtration.[2] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Separation of Impurities | Inappropriate solvent system (eluent). The polarity of the eluent is too high or too low. Column overloading.[2] | Optimize the eluent system using TLC to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. A gradient elution may be necessary.[2] Ensure the amount of crude product loaded onto the column is appropriate for the column size. |
| Product Does Not Elute | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, increase the percentage of methanol in an ethyl acetate/methanol mixture. |
| Product Elutes Too Quickly with Impurities | The eluent is too polar. | Decrease the polarity of the eluent system. For example, increase the percentage of petroleum ether in a petroleum ether/ethyl acetate mixture. |
Quantitative Data for Analogous Compounds
The following table summarizes purification data for compounds structurally similar to this compound. This data should be used as a reference to guide your purification strategy.
| Compound | Purification Method | Solvent System | Yield | Purity | Reference |
| 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | Recrystallization | n-heptane | 80% (total) | 99% (liquid phase) | [4] |
| 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | Recrystallization | methyl tert-butyl ether/hexane | - | - | [3] |
| 2-(4-Chlorophenylethynyl)-1-tertbutoxycarbonylbenzimidazole | Column Chromatography followed by Recrystallization | PE/EtOAc (9.8:0.2), then Et₂O | 59% | - | [7] |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent system.[2]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution warm for a few minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and activated charcoal if used).[2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance the yield of crystals.[2]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.[2]
General Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column, allowing the silica to settle into a packed bed.[2]
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.[2]
-
Column Loading: Carefully add the silica-adsorbed sample to the top of the column.[2]
-
Elution: Begin passing the eluent through the column. Start with a low polarity solvent system and gradually increase the polarity (gradient elution) to move the compounds down the column at different rates.[2]
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Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.[2]
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[2]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]
Visualizations
Caption: A typical workflow for the purification of a crude solid by recrystallization.
Caption: A decision tree for troubleshooting common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 [chemicalbook.com]
- 4. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis of 1H-Benzo[4,5]imidazo[1,2-c][1,3]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
common side products in the synthesis of 6-bromo-4-methyl-1H-benzo[d]imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-bromo-4-methyl-1H-benzo[d]imidazole. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical approach for the synthesis of this compound involves a two-step process:
-
Formation of the Benzimidazole Core: Condensation of 3-methyl-o-phenylenediamine with formic acid to yield 4-methyl-1H-benzo[d]imidazole.
-
Electrophilic Bromination: Subsequent bromination of the 4-methyl-1H-benzo[d]imidazole intermediate to introduce a bromine atom onto the benzene ring.[1]
Q2: What are the most common side products I should be aware of during the synthesis?
During the synthesis of this compound, several side products can form, broadly categorized as follows:
-
Incomplete Cyclization Products: Arising from the first step if the condensation reaction does not go to completion.
-
Isomeric Bromination Products: Due to the directing effects of the methyl group and the imidazole ring, bromination can occur at different positions on the benzene ring.
-
Over-brominated Products: The addition of more than one bromine atom to the benzimidazole ring system, resulting in dibromo- or even tribromo-derivatives.[1]
-
N-Bromination Products: Bromination occurring on one of the nitrogen atoms of the imidazole ring.
-
Benzylic Bromination Products: Radical bromination of the methyl group, particularly when using N-bromosuccinimide (NBS) with a radical initiator.[2]
Q3: How can I minimize the formation of these side products?
Minimizing side product formation requires careful control of reaction conditions:
-
For Incomplete Cyclization: Ensure the initial condensation reaction is driven to completion by allowing for sufficient reaction time and maintaining the appropriate temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
For Isomeric and Over-brominated Products: Carefully control the stoichiometry of the brominating agent (e.g., use of 1.0-1.1 equivalents of bromine).[1] Performing the reaction at a lower temperature can also enhance selectivity.
-
For N-Bromination: Using a protic solvent like acetic acid can favor C-bromination by protonating the imidazole nitrogens, thus deactivating them towards electrophilic attack.[2]
-
For Benzylic Bromination: To avoid bromination of the methyl group, perform the reaction in the dark and avoid using radical initiators, especially when N-bromosuccinimide (NBS) is the brominating agent.[2]
Q4: What are the best methods for purifying the final product?
Purification of this compound is typically achieved through:
-
Recrystallization: Using a suitable solvent or solvent system (e.g., ethanol/water) can effectively remove many impurities.
-
Column Chromatography: Silica gel chromatography is a highly effective method for separating the desired product from isomers and other side products. The choice of eluent will depend on the polarity of the impurities.[1]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Cyclization | - Increase the reflux time during the formation of 4-methyl-1H-benzo[d]imidazole. - Ensure the formic acid is in sufficient excess. - Monitor the reaction to completion using TLC. |
| Inefficient Bromination | - Confirm the activity of the brominating agent. - Adjust the reaction temperature; some reactions may require gentle heating to proceed at a reasonable rate. - Ensure proper mixing of the reactants. |
| Product Loss During Work-up | - Carefully neutralize the reaction mixture to the optimal pH for precipitation of the product. - Use an appropriate organic solvent for extraction in which the product has high solubility. |
Problem 2: Presence of Multiple Spots on TLC After Synthesis
| Possible Cause | Suggested Solution |
| Unreacted Starting Material | - Increase reaction time or temperature to drive the reaction to completion. - Ensure the stoichiometry of the reactants is correct. |
| Formation of Isomers | - Optimize bromination conditions (solvent, temperature, and brominating agent) to favor the formation of the desired 6-bromo isomer. - Isomers can often be separated by careful column chromatography. |
| Over-bromination | - Carefully control the amount of brominating agent used (1.0-1.1 equivalents). - Add the brominating agent dropwise at a low temperature to control the reaction rate and selectivity.[1] |
| Benzylic Bromination | - If using NBS, conduct the reaction in the absence of light and radical initiators. - Consider using a different brominating agent, such as bromine in acetic acid, which favors electrophilic aromatic substitution.[2] |
Data Presentation
Table 1: Potential Side Products in the Synthesis of this compound
Disclaimer: The following data is illustrative and intended to guide the researcher in identifying potential impurities. Actual retention times and spectral data will depend on the specific analytical conditions used.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 4-methyl-1H-benzo[d]imidazole | C₈H₈N₂ | 132.16 | Unreacted intermediate |
| 7-bromo-4-methyl-1H-benzo[d]imidazole | C₈H₇BrN₂ | 211.06 | Isomeric bromination product |
| 5-bromo-4-methyl-1H-benzo[d]imidazole | C₈H₇BrN₂ | 211.06 | Isomeric bromination product |
| x,x-dibromo-4-methyl-1H-benzo[d]imidazole | C₈H₆Br₂N₂ | 289.96 | Over-bromination product |
| 6-bromo-4-(bromomethyl)-1H-benzo[d]imidazole | C₈H₆Br₂N₂ | 289.96 | Benzylic bromination product |
| 1,6-dibromo-4-methyl-1H-benzo[d]imidazole | C₈H₆Br₂N₂ | 289.96 | N-bromination and C-bromination |
Experimental Protocols
Protocol 1: Synthesis of 4-methyl-1H-benzo[d]imidazole (Intermediate)
-
In a round-bottom flask, dissolve 3-methyl-o-phenylenediamine (1.0 eq.) in formic acid (10 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-methyl-1H-benzo[d]imidazole.
Protocol 2: Bromination of 4-methyl-1H-benzo[d]imidazole
-
Suspend 4-methyl-1H-benzo[d]imidazole (1.0 eq.) in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add a solution of bromine (1.0-1.1 eq.) in glacial acetic acid dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Neutralize any unreacted bromine by adding a saturated solution of sodium thiosulfate.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualizations
References
Technical Support Center: Suzuki Coupling with Brominated Benzimidazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the Suzuki-Miyaura cross-coupling of brominated benzimidazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with a brominated benzimidazole is resulting in a low or non-existent yield. What are the primary causes?
A1: Low yields in Suzuki couplings involving brominated benzimidazoles are frequently encountered and can be attributed to several factors, primarily related to the inherent properties of the benzimidazole ring system.
-
Catalyst Inhibition/Poisoning: The nitrogen atoms in the benzimidazole ring, particularly the unprotected N-H group, can coordinate to the palladium catalyst. This coordination can inhibit the catalyst or lead to the formation of inactive palladium complexes, effectively "poisoning" the catalytic cycle.[1]
-
Protodeboronation: This is a common side reaction where the boronic acid coupling partner is converted back to the corresponding arene by replacement of the boronic acid group with a hydrogen atom.[1] This is often promoted by the basic reaction conditions and the presence of water.
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the brominated benzimidazole can reduce the yield of the desired cross-coupled product.
-
Poor Solubility: Benzimidazole derivatives can sometimes have poor solubility in common organic solvents, which can hinder the reaction kinetics.[2]
-
Substrate Deactivation: The electronic properties of the benzimidazole ring can influence the reactivity of the C-Br bond, sometimes making the oxidative addition step of the catalytic cycle more difficult.
Q2: How can I improve the yield of my Suzuki coupling reaction with an unprotected N-H brominated benzimidazole?
A2: Optimizing the reaction conditions is crucial for the successful coupling of unprotected N-H benzimidazoles. Here are several strategies to consider:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. Bulky, electron-rich phosphine ligands are often effective in promoting the desired coupling and minimizing catalyst inhibition.[1] Pre-formed palladium precatalysts can also be more effective than generating the active catalyst in situ.[1]
-
Base Selection: The base plays a important role in the catalytic cycle. While stronger bases can promote the reaction, they can also increase the rate of side reactions like protodeboronation. Screening different bases is recommended.
-
Solvent System: A combination of an organic solvent and water is often used. The choice of solvent can significantly impact the solubility of the reactants and the overall reaction rate.
-
Temperature and Reaction Time: These parameters should be carefully monitored and optimized. Higher temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition or increased side reactions.
For a comparative look at different reaction conditions, refer to the tables in the "Data Presentation" section below.
Q3: What are the most common side reactions I should be aware of, and how can I minimize them?
A3: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Minimizing Protodeboronation:
-
Use anhydrous solvents and reagents where possible.
-
Employ milder bases.
-
Use a higher equivalent of the boronic acid (e.g., 1.5-2.0 equivalents) to compensate for some loss.[1]
-
Consider using boronic esters (e.g., pinacol esters), which can be more stable under certain conditions.
-
-
Minimizing Homocoupling:
-
Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling of the boronic acid.
-
Use a well-defined palladium precatalyst to minimize the presence of Pd(II) species that can initiate homocoupling.
-
Q4: Should I consider protecting the N-H group of the benzimidazole?
A4: While recent advancements have enabled the direct coupling of unprotected N-H benzimidazoles, N-protection remains a very effective strategy to overcome issues related to catalyst inhibition.[3]
-
When to Consider N-Protection:
-
If you have attempted to optimize the reaction with the unprotected substrate without success.
-
If you are working with particularly sensitive substrates.
-
If high purity of the final product is critical, as it can simplify purification.
-
-
Common Protecting Groups: A variety of N-protecting groups can be used, such as Boc, Trityl, or a simple alkyl or benzyl group. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
Data Presentation
The following tables summarize representative reaction conditions for the Suzuki coupling of brominated benzimidazoles with various arylboronic acids.
Table 1: Comparison of Ligands for the Suzuki Coupling of 1-cyclohexyl-2-iodo-1H-benzimidazole with 4-tolylboronic acid [4]
| Entry | Catalyst | Ligand | Yield (%) |
| 1 | PdCl2 | BINAP | 21 |
| 2 | PdCl2 | DPPF | 37 |
| 3 | PdCl2 | DPPP | 30 |
| 4 | PdCl2 | SPhos | 60 |
| 5 | PdCl2 | Xantphos | 31 |
| 6 | PdCl2 | A-taphos | 45 |
Reaction conditions: 1-cyclohexyl-2-iodo-1H-benzimidazole (1 mmol), 4-tolylboronic acid (1.6 mmol), PdCl2 (5 mol%), Ligand (10 mol%), K2CO3 (2 mmol), DMF, microwave heating at 120 °C for 30 minutes.
Table 2: Comparison of Bases for the Suzuki Coupling of 1-cyclohexyl-2-iodo-1H-benzimidazole with 4-tolylboronic acid
| Entry | Base | Yield (%) |
| 1 | K2CO3 | 60 |
| 2 | Na2CO3 | 55 |
| 3 | K3PO4 | 58 |
| 4 | Cs2CO3 | 72 |
| 5 | Et3N | 40 |
Reaction conditions: 1-cyclohexyl-2-iodo-1H-benzimidazole (1 mmol), 4-tolylboronic acid (1.6 mmol), PdCl2 (5 mol%), SPhos (10 mol%), Base (2 mmol), DMF, microwave heating at 120 °C for 30 minutes.
Table 3: Comparison of Solvents for the Suzuki Coupling of 1-cyclohexyl-2-iodo-1H-benzimidazole with 4-tolylboronic acid
| Entry | Solvent | Yield (%) |
| 1 | DMF | 72 |
| 2 | Toluene | 65 |
| 3 | Dioxane | 81 |
| 4 | Acetonitrile | 50 |
| 5 | THF | 58 |
Reaction conditions: 1-cyclohexyl-2-iodo-1H-benzimidazole (1 mmol), 4-tolylboronic acid (1.6 mmol), PdCl2 (5 mol%), SPhos (10 mol%), Cs2CO3 (2 mmol), Solvent, microwave heating at 120 °C for 30 minutes.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Brominated Benzimidazole
This protocol provides a general starting point. Optimization of specific reagents, concentrations, and reaction times may be necessary for different substrates.
Materials:
-
Brominated benzimidazole (1.0 equiv)
-
Arylboronic acid (1.5–2.0 equiv)[5]
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or a precatalyst like XPhos Pd G3; 1-5 mol%)
-
Ligand (if not using a precatalyst, e.g., SPhos, XPhos; 1.2-6 mol%)
-
Base (e.g., K2CO3, K3PO4, Cs2CO3; 2.0-3.0 equiv)[6]
-
Degassed solvent (e.g., 1,4-dioxane/water, THF/water, DMF)[7]
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the brominated benzimidazole (1.0 equiv), arylboronic acid (1.5–2.0 equiv), and base (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Through the septum, add the degassed solvent. Add the palladium catalyst and ligand (if separate).
-
Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Diagram 1: Generalized Suzuki-Miyaura Catalytic Cycle
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination for 6-bromo-4-methyl-1H-benzo[d]imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 6-bromo-4-methyl-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of this compound resulting in a low yield or no reaction?
Low yields or reaction failure with this substrate can be attributed to several factors:
-
Catalyst Poisoning: The nitrogen atoms in the benzimidazole ring can coordinate to the palladium catalyst, leading to deactivation.[1] This is a common issue with N-heterocyclic substrates.
-
Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the reaction. An inappropriate ligand may not be sterically bulky or electron-rich enough to promote the desired coupling.[2]
-
Incorrect Base Selection: The strength and solubility of the base are crucial. A base that is too weak may not facilitate deprotonation effectively, while a very strong base could be incompatible with other functional groups.[2][3]
-
Poor Reagent/Solvent Quality: Palladium-catalyzed reactions are highly sensitive to air and moisture. Impure reagents or improperly dried solvents can deactivate the catalyst.[1]
-
Inadequate Temperature: These reactions typically require heating to proceed at a reasonable rate; however, excessively high temperatures can lead to catalyst decomposition.[1]
Q2: How do I choose the best ligand for the amination of this specific benzimidazole derivative?
For N-heterocyclic compounds like this compound, sterically hindered and electron-rich phosphine ligands are generally the most effective.[2]
-
Bulky Monodentate Ligands: Ligands such as XPhos, RuPhos, and tBuXPhos are often successful for coupling N-heterocycles.[2] In studies on similar benzimidazole substrates, XPhos has been shown to be highly effective.[2][4]
-
Bidentate Ligands: While sometimes less effective for benzimidazoles, ligands like BINAP and Xantphos can also be considered.[2]
-
Pre-catalysts: Using pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) can lead to more consistent results by ensuring the efficient formation of the active catalytic species.[2][5]
Q3: What is the most suitable base for this reaction?
The choice of base depends on the functional group tolerance of your substrates.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) often lead to higher reaction rates but are not compatible with base-sensitive functional groups.[2][3]
-
Weaker Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer broader functional group tolerance but may necessitate higher temperatures or catalyst loadings.[2][3] Cs₂CO₃ is often a good starting point due to its solubility in common organic solvents.[2]
Q4: Which solvent should I use for the amination of this compound?
Aprotic polar solvents and aromatic hydrocarbons are commonly used.
-
Toluene and 1,4-Dioxane: These are the most frequently used and often effective solvents for Buchwald-Hartwig aminations.[1][6]
-
Other Ethereal Solvents: Tetrahydrofuran (THF), cyclopentyl methyl ether (CPME), and di-tert-butyl ether (tBu₂O) can also be suitable.[7]
-
Solubility: Poor solubility of any reaction component is a common reason for reaction failure. Ensure your starting materials and base are soluble in the chosen solvent.[1][7] In some cases, switching from toluene to dioxane can improve solubility and conversion.[2][4]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
-
Question: I have set up my reaction with this compound, an amine, a palladium source, a ligand, and a base, but I am observing little to no product formation. What should I check first?
-
Answer:
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Ensure your reaction was set up under a properly maintained inert atmosphere (argon or nitrogen) and that all reagents and solvents were adequately degassed.[2]
-
Reagent and Solvent Purity: Trace amounts of water or other impurities can deactivate the catalyst. Use anhydrous solvents and pure reagents.
-
Catalyst System: The combination of the palladium precursor and ligand is critical. For this substrate, consider starting with a bulky monodentate ligand like XPhos or a corresponding pre-catalyst.[2][4]
-
Problem 2: Reaction Stalls or Proceeds Very Slowly
-
Question: My reaction starts to form the product, but it stalls before reaching completion. What could be the issue?
-
Answer:
-
Catalyst Deactivation: The benzimidazole substrate itself can act as a ligand and poison the palladium catalyst over time.[1] Increasing the catalyst or ligand loading might help.
-
Insolubility: As the reaction progresses, the solubility of the components might change, leading to a slowdown. Gentle heating and vigorous stirring are essential. If insolubility is suspected, consider a different solvent system.[7]
-
Temperature: The reaction may require a higher temperature to proceed to completion. Typically, temperatures between 80-110 °C are employed.[1] However, be cautious of catalyst decomposition at excessively high temperatures (>120 °C).[1]
-
Problem 3: Formation of Side Products, Including Dehalogenation
-
Question: Besides my desired product, I am observing the formation of 4-methyl-1H-benzo[d]imidazole (dehalogenated starting material). How can I minimize this side reaction?
-
Answer:
-
Ligand Choice: The ligand plays a significant role in preventing dehalogenation. Bulky, electron-rich ligands like SPhos or XPhos, as well as certain N-heterocyclic carbene (NHC) ligands, can suppress this side reaction.[8]
-
Base Selection: Very strong bases can sometimes promote dehalogenation. Consider switching from a strong base like NaOtBu to a weaker one such as Cs₂CO₃ or K₃PO₄.[8]
-
N-Protection: The acidic N-H proton of the benzimidazole can sometimes interfere with the catalytic cycle. Protecting the benzimidazole nitrogen with a group like Boc (tert-butyloxycarbonyl) can mitigate dehalogenation.[8]
-
Data Presentation: Parameter Screening for Optimization
For a systematic optimization of the Buchwald-Hartwig amination of this compound, a Design of Experiments (DoE) approach is recommended over changing one variable at a time.[9] The following tables provide a starting point for screening key reaction parameters.
Table 1: Ligand and Solvent Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | e.g., 85 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | e.g., 95 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | e.g., 80 |
| 4 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | e.g., 98 |
| 5 | Pd₂(dba)₃ (2) | BINAP (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | e.g., 40 |
Conversion percentages are hypothetical and for illustrative purposes.
Table 2: Base and Temperature Optimization
| Entry | Ligand | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | XPhos | Cs₂CO₃ (2.0) | Dioxane | 80 | 24 | e.g., 75 |
| 2 | XPhos | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | e.g., 95 |
| 3 | XPhos | K₃PO₄ (2.0) | Dioxane | 100 | 16 | e.g., 90 |
| 4 | XPhos | NaOtBu (1.5) | Toluene | 80 | 12 | e.g., 99 |
| 5 | XPhos | LHMDS (1.5) | THF | 65 | 12 | e.g., 97 |
Conversion percentages are hypothetical and for illustrative purposes.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and should be optimized for each specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) or Palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%) and Ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv or NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the this compound, the base, and the palladium catalyst/ligand system under an inert atmosphere (Argon or Nitrogen).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner (if liquid) or a solution of the amine in the reaction solvent (if solid).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: A workflow for troubleshooting low conversion in the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. bristol.ac.uk [bristol.ac.uk]
regioselectivity issues in the bromination of 4-methyl-1H-benzo[d]imidazole
Welcome to the technical support center for the bromination of 4-methyl-1H-benzo[d]imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the regioselectivity challenges encountered during this electrophilic aromatic substitution.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the bromination of 4-methyl-1H-benzo[d]imidazole?
The bromination of 4-methyl-1H-benzo[d]imidazole is an electrophilic aromatic substitution on the benzene ring. The regioselectivity is influenced by the directing effects of both the methyl group and the imidazole ring. The imidazole ring directs electrophiles to the 5- and 7-positions. The methyl group at position 4 is an ortho-, para-director, which would favor substitution at the 5- and 7-positions as well. Therefore, the expected major products are 5-bromo-4-methyl-1H-benzo[d]imidazole and 7-bromo-4-methyl-1H-benzo[d]imidazole . The precise ratio of these isomers can be highly dependent on the reaction conditions.
Q2: What are the potential side reactions to be aware of during the bromination of 4-methyl-1H-benzo[d]imidazole?
Several side reactions can lead to a mixture of products and reduce the yield of the desired monobrominated isomer. These include:
-
Polybromination: The introduction of more than one bromine atom onto the benzimidazole ring is a common issue, especially with an excess of the brominating agent or under harsh reaction conditions. This can lead to the formation of dibromo- or even tribromo-derivatives.
-
N-Bromination: Substitution on one of the nitrogen atoms of the imidazole ring can occur, although it is generally less favored for aromatic C-H bromination. The use of non-polar solvents and the absence of an acid catalyst can increase the likelihood of N-bromination.
-
Benzylic Bromination: Radical bromination of the methyl group at the 4-position can occur, leading to the formation of 4-(bromomethyl)-1H-benzo[d]imidazole. This is more likely when using N-bromosuccinimide (NBS) with a radical initiator or under UV light.
Q3: How can I control the regioselectivity and minimize side reactions?
Controlling the regioselectivity and minimizing byproducts is crucial for a successful reaction. Key factors to consider are:
-
Brominating Agent: Using a milder brominating agent like N-bromosuccinimide (NBS) often provides better control and selectivity compared to the more reactive elemental bromine (Br₂).[1]
-
Stoichiometry: Carefully controlling the amount of the brominating agent is critical. For monobromination, use 1.0 to 1.1 equivalents.
-
Temperature: Lowering the reaction temperature (e.g., to 0 °C or below) can enhance selectivity and reduce the rate of side reactions.
-
Solvent: The choice of solvent can influence the reaction outcome. Protic solvents like acetic acid can favor C-bromination by protonating the imidazole nitrogen, deactivating it towards electrophilic attack.
Q4: How can I monitor the progress of the reaction?
The progress of the bromination reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting material and the formation of the product(s), helping to determine the optimal reaction time and prevent over-bromination.
Troubleshooting Guide
This section addresses specific issues you may encounter during the bromination of 4-methyl-1H-benzo[d]imidazole.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired monobrominated product | Incomplete reaction. | Monitor the reaction by TLC to ensure completion. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Poor solubility of starting material. | Ensure the 4-methyl-1H-benzo[d]imidazole is fully dissolved in the chosen solvent before adding the brominating agent. | |
| Formation of multiple products (poor regioselectivity) | Highly reactive brominating agent. | Use a milder brominating agent like NBS instead of elemental bromine.[1] |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0 °C or -10 °C) to improve selectivity. | |
| Significant amount of polybrominated products | Excess of brominating agent. | Use a stoichiometric amount (1.0 equivalent) or only a slight excess (up to 1.1 equivalents) of the brominating agent. |
| Prolonged reaction time. | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed or the desired product concentration is maximized. | |
| Presence of 4-(bromomethyl)-1H-benzo[d]imidazole | Radical bromination conditions. | If using NBS, conduct the reaction in the dark and avoid radical initiators (e.g., AIBN, benzoyl peroxide). Consider using an ionic bromination method (e.g., Br₂ in acetic acid) if benzylic bromination is a persistent issue.[1] |
| Formation of N-brominated product | Use of non-polar solvents. | Employ a protic solvent such as glacial acetic acid. The acidic environment will protonate the imidazole nitrogens, reducing their nucleophilicity. |
Experimental Protocols
Protocol 1: Bromination using Bromine in Acetic Acid
This protocol is a general method for the bromination of the aromatic ring of benzimidazole derivatives.
-
Dissolve 4-methyl-1H-benzo[d]imidazole (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid dropwise with constant stirring.
-
Allow the reaction to stir at 0 °C to room temperature while monitoring its progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the product precipitates.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
Purify the crude product by column chromatography or recrystallization to separate the isomers.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol often provides a more controlled bromination.[1]
-
Dissolve 4-methyl-1H-benzo[d]imidazole (1 equivalent) in a suitable solvent such as chloroform or acetonitrile.
-
Add N-bromosuccinimide (1.0-1.1 equivalents) to the solution in portions at room temperature or 0 °C.
-
Stir the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired regioisomers.
Visualizations
Caption: Potential bromination pathways of 4-methyl-1H-benzo[d]imidazole.
Caption: A logical workflow for troubleshooting bromination reactions.
References
stability of 6-bromo-4-methyl-1H-benzo[d]imidazole under various reaction conditions
This technical support center provides guidance on the anticipated stability of 6-bromo-4-methyl-1H-benzo[d]imidazole under various reaction conditions. The information is curated for researchers, scientists, and professionals in drug development. Please note that specific experimental stability data for this compound is limited in published literature; therefore, the following guidance is based on the general chemical properties of benzimidazoles and related bromo-substituted heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is expected to be a relatively stable crystalline solid under standard laboratory conditions (ambient temperature and pressure, protected from light). However, its stability can be compromised by exposure to harsh conditions such as strong acids, strong bases, potent oxidizing agents, and high temperatures, which may lead to degradation.
Q2: Are there any known incompatibilities for this compound?
A2: Yes, based on data for structurally similar compounds, this compound is likely incompatible with strong oxidizing agents.[1] Reactions with strong oxidants can lead to the degradation of the benzimidazole core. Caution should also be exercised when using strong bases, as they can facilitate dehalogenation or other side reactions, particularly in the presence of catalysts like palladium.[2]
Q3: What are the likely degradation pathways for this molecule?
A3: While specific degradation pathways for this compound are not empirically established, potential degradation routes for benzimidazoles in general include:
-
Hydrolysis: The imidazole ring may undergo cleavage under aggressive acidic or basic conditions, although it is generally quite stable.
-
Oxidation: The electron-rich benzimidazole ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.
-
Reductive dehalogenation: The bromine atom can be removed under certain reductive conditions, particularly in catalytic reactions.
-
Photodegradation: Exposure to UV or high-intensity light may induce degradation, a common characteristic of heterocyclic aromatic compounds.[3]
Troubleshooting Guides
Issue 1: Unexpected Side Products or Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
| Possible Cause | Suggested Solution |
| Dehalogenation of the starting material. | This is a common side reaction.[2] To minimize it, consider the following: • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote the desired coupling over reduction.[2] • Base Selection: Switch to a weaker base. Strong bases like sodium tert-butoxide can promote dehalogenation. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] • Solvent: Experiment with less polar solvents like toluene, which can sometimes reduce the rate of dehalogenation.[2] • N-Protection: Protecting the benzimidazole nitrogen with a group like Boc can suppress dehalogenation.[2] |
| Low reactivity. | While the C-Br bond is generally reactive, steric hindrance from the adjacent methyl group might play a role.[4] Consider: • Higher Temperatures: Carefully increase the reaction temperature. • More Active Catalyst: Use a more active palladium precatalyst or a higher catalyst loading. |
| Poor solubility of the starting material. | The compound may have limited solubility in certain organic solvents. • Solvent Screening: Test a range of solvents (e.g., DMF, dioxane, toluene, acetonitrile) to find one that provides adequate solubility at the reaction temperature. |
Issue 2: Compound Degradation During Work-up or Purification
| Possible Cause | Suggested Solution |
| Exposure to strong acid or base during extraction. | Benzimidazoles can be sensitive to extreme pH. • Neutralize Carefully: If an acid or base wash is necessary, perform it quickly at low temperatures and immediately neutralize the organic layer. • Avoid Strong Acids/Bases: Use milder alternatives like saturated sodium bicarbonate or dilute ammonium chloride solutions. |
| Degradation on silica gel during column chromatography. | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. • Neutralized Silica: Use silica gel that has been pre-treated with a base, such as triethylamine in the eluent. • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a reverse-phase column for purification. |
| Thermal degradation during solvent removal. | Prolonged heating, even under reduced pressure, can cause decomposition. • Low-Temperature Evaporation: Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 30-40°C). • High-Vacuum Drying: For final drying, use a high-vacuum pump at ambient temperature. |
Summary of Anticipated Stability
The following table summarizes the expected stability of this compound under typical forced degradation conditions, based on general principles for related compounds.[5][6][7][8][9]
| Condition | Stress Agent | Expected Stability | Potential Degradation Products |
| Acidic | 0.1 M - 1 M HCl, heat | Likely stable at RT; may degrade with heat. | Hydrolysis of the imidazole ring (unlikely unless harsh), debromination. |
| Basic | 0.1 M - 1 M NaOH, heat | Likely stable at RT; may degrade with heat. | Debromination, potential ring cleavage under harsh conditions. |
| Oxidative | 3-30% H₂O₂, RT | Potentially unstable. | N-oxides, ring-opened products, other oxidative adducts.[3] |
| Reductive | e.g., NaBH₄, H₂/Pd | Susceptible to debromination. | 4-methyl-1H-benzo[d]imidazole. |
| Thermal | Dry heat, > M.P. | Stable up to its melting point. | General decomposition. |
| Photolytic | UV/Vis light | May be unstable upon prolonged exposure. | Complex mixture of photoproducts.[3] |
Experimental Protocols for Stability Studies
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted and optimized for your specific analytical capabilities.
General Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, mix the stock solution with the stressor solution.
-
Incubate the samples for a defined period (e.g., 24, 48, 72 hours) at a specified temperature.
-
At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., neutralize acid/base), and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method, comparing them to an unstressed control sample.
Specific Conditions
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at a temperature below its melting point (e.g., 105°C). Periodically dissolve a sample for analysis.
-
Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Troubleshooting Dehalogenation Side Reactions.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Scale-Up Synthesis of 6-bromo-4-methyl-1H-benzo[d]imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-bromo-4-methyl-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves a two-step process. The first step is the synthesis of the key intermediate, 5-bromo-3-methyl-benzene-1,2-diamine. The second step is the cyclization of this diamine with a one-carbon source, typically formic acid, to form the benzimidazole ring.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges during scale-up include:
-
Exothermic Reaction Control: The cyclization reaction with formic acid can be exothermic, requiring careful temperature management to prevent side reactions and ensure safety.
-
Homogeneity: Ensuring uniform mixing of reactants, especially in large volumes, is critical for consistent reaction progress and yield.
-
Product Isolation and Purification: Isolating the product from the reaction mixture and achieving high purity on a large scale can be challenging due to potential impurities with similar physical properties.
-
Regioselectivity: If the synthesis involves bromination of 4-methyl-1H-benzo[d]imidazole, controlling the position of bromination to favor the 6-bromo isomer over others is a significant challenge.
Q3: What are the expected side products or impurities?
A3: Common impurities can include unreacted starting materials (5-bromo-3-methyl-benzene-1,2-diamine), incompletely cyclized intermediates, and potentially over-brominated or isomeric products if the synthesis involves a bromination step on the benzimidazole core.[1] The starting o-phenylenediamine is also susceptible to oxidation, which can lead to colored impurities.[2]
Q4: What purification methods are recommended for large-scale production?
A4: For large-scale purification, recrystallization is often the most practical and cost-effective method. Suitable solvent systems should be determined at a small scale first. Column chromatography can be used but may be less economical for very large quantities.[1] For some benzimidazole derivatives, recrystallization from ethanol/water or filtration through silica gel and Celite pads followed by recrystallization from a mixed solvent system like methyl tert-butyl ether/hexane has been reported.[3]
Q5: What safety precautions should be taken during the scale-up synthesis?
A5: Key safety considerations include:
-
Handling of Corrosives: Formic acid is corrosive and requires appropriate personal protective equipment (PPE), such as acid-resistant gloves and safety goggles.
-
Exothermic Reaction Management: The reactor must have adequate cooling capacity to control the temperature of the cyclization reaction.
-
Ventilation: The synthesis should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Pressure Build-up: If the reaction is conducted in a sealed vessel, the potential for pressure build-up should be monitored and controlled.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Cyclization | - Ensure the reaction is heated to a sufficient temperature (typically reflux) for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]- The purity of the starting 5-bromo-3-methyl-benzene-1,2-diamine is crucial. Impurities can inhibit the reaction. |
| Sub-optimal Reaction Conditions | - The concentration of formic acid can be critical. While a slight excess is often used, too much can complicate the work-up.[4]- For some benzimidazole syntheses, the use of a catalyst has been shown to improve yields.[2] |
| Product Loss During Work-up | - During neutralization and precipitation, ensure the pH is carefully controlled to maximize the precipitation of the product.- When performing extractions, use a solvent in which the product has high solubility and impurities have low solubility. |
| Degradation of Starting Material | - The diamine precursor can be sensitive to air and light. Store it under an inert atmosphere and protect it from light. Running the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation.[2] |
Problem 2: Product is Highly Colored or Impure
| Possible Cause | Suggested Solution |
| Oxidation of Diamine Precursor | - As o-phenylenediamines are prone to oxidation, which forms colored impurities, it is advisable to use freshly purified starting material and conduct the reaction under an inert atmosphere.[2] |
| Side Reactions due to High Temperature | - Overheating during the cyclization can lead to the formation of polymeric or tar-like side products. Maintain strict temperature control throughout the reaction. |
| Presence of Isomeric Impurities | - If the synthetic route involves bromination of 4-methyl-1H-benzo[d]imidazole, isomeric impurities are likely. Purification by fractional crystallization or column chromatography may be necessary. The choice of brominating agent and reaction conditions can influence regioselectivity.[5] |
| Inefficient Purification | - For colored impurities, treatment with activated charcoal during recrystallization can be effective.[4]- Optimize the recrystallization solvent system to ensure high purity of the final product. A mixture of solvents may be required. |
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-3-methyl-benzene-1,2-diamine (Intermediate)
This protocol is adapted from a known synthesis of the target intermediate.[6]
Materials:
-
4-bromo-2-methyl-6-nitroaniline
-
Stannous chloride (SnCl₂)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of 4-bromo-2-methyl-6-nitroaniline (e.g., 8.7 mmol) in ethanol, add stannous chloride (e.g., 26.1 mmol).
-
Heat the reaction mixture to reflux and maintain for 14 hours.
-
Monitor the reaction completion by TLC.
-
After completion, cool the mixture to room temperature and concentrate it under vacuum.
-
Dilute the residue with ethyl acetate and partition it between a saturated aqueous sodium bicarbonate solution and water.
-
Filter the resulting slurry through a Celite pad and wash the filter cake with ethyl acetate.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuum to yield 5-bromo-3-methylbenzene-1,2-diamine.
Protocol 2: Synthesis of this compound (Final Product)
This is a general and widely used method for benzimidazole synthesis adapted for this specific compound.[1][4]
Materials:
-
5-bromo-3-methyl-benzene-1,2-diamine
-
90% Formic acid
-
10% Sodium hydroxide (NaOH) solution
-
Activated charcoal (optional)
Procedure:
-
In a suitable reactor, charge 5-bromo-3-methyl-benzene-1,2-diamine (e.g., 0.5 mole).
-
Carefully add 90% formic acid (e.g., 0.75 mole).
-
Heat the mixture at 100°C for 2-4 hours. The reaction is exothermic, so control the addition rate and have cooling available.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture.
-
Slowly add a 10% sodium hydroxide solution with efficient stirring until the mixture is just alkaline to litmus paper.
-
The crude product will precipitate. Collect the solid by filtration and wash with cold water.
-
For purification, dissolve the crude product in boiling water. If the solution is colored, add activated charcoal and digest for 15 minutes.
-
Filter the hot solution rapidly through a pre-heated funnel.
-
Cool the filtrate to 10-15°C to crystallize the product.
-
Collect the pure this compound by filtration, wash with a small amount of cold water, and dry at 100°C.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of benzimidazoles, which can be adapted for the scale-up of this compound. Actual values may vary depending on the specific scale and equipment.
| Parameter | Step 1: Reduction[6] | Step 2: Cyclization[1][4] |
| Key Reagents | 4-bromo-2-methyl-6-nitroaniline, SnCl₂ | 5-bromo-3-methyl-benzene-1,2-diamine, Formic acid |
| Solvent | Ethanol | None (Formic acid acts as reagent and solvent) |
| Reaction Temperature | Reflux | 100°C |
| Reaction Time | 14 hours | 2-4 hours |
| Typical Yield | ~72% | 80-95% (for similar benzimidazoles) |
| Purity Assessment | Mass Spectrometry, NMR | Melting Point, NMR, HPLC |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | 76153-06-5 [chemicalbook.com]
analytical methods for detecting impurities in 6-bromo-4-methyl-1H-benzo[d]imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 6-bromo-4-methyl-1H-benzo[d]imidazole. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation.[1] Potential impurities to be aware of include:
-
Unreacted starting materials: Such as 4-bromo-2-methyl-1,6-diaminobenzene or formic acid.
-
Over-brominated products: Di- or tri-brominated species can form if the bromination step is not well-controlled.[1]
-
Positional isomers: Isomers can be formed during the synthesis, depending on the starting materials and reaction conditions.[1]
-
Degradation products: Forced degradation studies can help identify potential degradants that may form under stress conditions like acid, base, oxidation, heat, or light.[2][3][4]
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: A multi-tiered approach is often recommended for comprehensive quality control.[5] The most common and suitable techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment of non-volatile and thermally labile compounds like benzimidazole derivatives.[5][6] A validated, stability-indicating HPLC method is crucial.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile impurities that may be present from the synthesis process.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation and can be used quantitatively (qNMR) to provide a direct measure of purity against a certified internal standard.[6][7]
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and its impurities, which aids in their identification.[5]
Q3: Why is a "stability-indicating method" important for impurity analysis?
A3: A stability-indicating method is an analytical procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[4][8] This is crucial for ensuring that the analytical method can detect any changes in the purity of the drug substance over time and under various environmental conditions.[3] Forced degradation studies are used to develop and validate these methods.[2][4]
Q4: What are the key parameters to consider when validating an analytical method for impurity detection?
A4: Method validation ensures that an analytical procedure is suitable for its intended purpose.[9][10][11] Key validation parameters according to ICH guidelines include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[8][11][12]
-
Accuracy: The closeness of test results to the true value.[8][10]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8][11]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8][11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8][11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8][10]
-
Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]
Troubleshooting Guides
This section focuses on High-Performance Liquid Chromatography (HPLC) as it is a primary technique for purity analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | For ionizable compounds like benzimidazoles, adjust the mobile phase pH to ensure the analyte is in a single ionic form. A buffer is recommended. |
| Strong Injection Solvent | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.[13] |
| Column Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Presence of Silanol Interactions | Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations or use an end-capped column. |
Problem 2: Drifting or Unstable Retention Times
| Potential Cause | Troubleshooting Step |
| Inconsistent Mobile Phase Composition | Ensure proper mixing of mobile phase components. If using a gradient, check the pump's proportioning valves. Manually preparing the mobile phase can help diagnose this.[14] |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
| Column Not Equilibrated | Ensure the column is sufficiently equilibrated with the mobile phase before injecting the sample. |
| Leaks in the System | Check all fittings for leaks, especially between the pump and the injector. |
| Changing pH of Mobile Phase | If using a buffer, ensure it is fresh and has sufficient buffering capacity. |
Problem 3: Ghost Peaks or Spurious Peaks in the Chromatogram
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Use high-purity solvents and freshly prepared mobile phases. Filter all solvents before use.[13] |
| Carryover from Previous Injection | Run a blank gradient after each sample injection. Clean the injector and sample loop. |
| Sample Degradation in Autosampler | Use cooled autosampler trays for thermally labile compounds. |
| Air Bubbles in the System | Degas the mobile phase thoroughly. |
Data Presentation
Table 1: Comparison of Analytical Methods for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-MS) | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation based on polarity.[6] | Separation based on volatility and interaction with the stationary phase. | Direct measurement against a certified internal standard.[6] |
| Typical Analytes | Non-volatile and thermally labile compounds.[6] | Volatile and thermally stable compounds.[5] | Proton-containing molecules.[6] |
| Impurity Detection | Detects impurities with a chromophore.[6] | Detects volatile impurities. | Detects proton-containing impurities.[6] |
| Quantitation | Relative (Area %) or external/internal standard. | Relative (Area %) or external/internal standard. | Absolute (primary method).[6] |
| Sample Throughput | High (with autosampler).[6] | High (with autosampler). | Moderate.[6] |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol describes a general reverse-phase HPLC method suitable for the purity assessment of this compound.
-
Instrumentation: HPLC system with a UV detector and a data acquisition system.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 254 nm or 280 nm.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
Data Analysis: Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[6]
Protocol 2: GC-MS Method for Volatile Impurities
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol to a concentration of 1 mg/mL.
-
Data Analysis: Identify and quantify impurities based on their mass spectra and retention times.
Protocol 3: ¹H NMR for Structural Confirmation and Purity
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[7] DMSO-d₆ is often a good choice as the N-H proton is readily observed.[7]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Structural Confirmation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure. Protons on the benzene ring of the benzimidazole core typically resonate between 7.0 and 8.3 ppm.[7] The N-H proton often appears as a broad singlet between 12.0 and 13.6 ppm in DMSO-d₆.[7]
-
Purity Assessment: For qNMR, a certified internal standard with a known concentration is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
-
Visualizations
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Logical relationship between analytical techniques for impurity profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. biomedres.us [biomedres.us]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. wjarr.com [wjarr.com]
- 12. scielo.br [scielo.br]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Structural Validation of 6-bromo-4-methyl-1H-benzo[d]imidazole: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone. For novel chemical entities such as 6-bromo-4-methyl-1H-benzo[d]imidazole, a compound with potential pharmacological applications, precise structural validation is imperative. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for structural elucidation against alternative spectroscopic techniques, offering researchers, scientists, and drug development professionals a clear perspective on the strengths and applications of each method.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides unparalleled, high-resolution data on the atomic arrangement within a crystalline solid. It is the only technique that can directly determine the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry, with exceptional accuracy.
While a specific crystal structure for this compound is not publicly available, a representative dataset for a structurally analogous bromo-substituted benzimidazole derivative is presented in Table 1 to illustrate the richness of information obtained from such an analysis.[1]
Table 1: Representative Crystallographic Data for a Bromo-Substituted Benzimidazole Derivative
| Parameter | Value |
| Chemical Formula | C₁₉H₁₃BrN₂ |
| Formula Weight | 349.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123(4) |
| b (Å) | 11.456(5) |
| c (Å) | 13.567(6) |
| α (°) | 90 |
| β (°) | 109.87(2) |
| γ (°) | 90 |
| Volume (ų) | 1478.9(11) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.568 |
| R-factor (%) | 4.2 |
This data is representative of a similar class of compounds and is for illustrative purposes.[1]
Alternative and Complementary Validation Techniques
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods are indispensable for structural characterization, especially in solution, and are often more readily accessible. These techniques provide complementary information that, when used in conjunction, can build a comprehensive picture of the molecule's identity and purity.
Table 2: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to grow. Provides solid-state structure which may differ from solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships (NOE).[2] | Provides structural information in solution, non-destructive, good for determining purity. | Does not provide bond lengths or angles directly. Complex spectra for large molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition. | High sensitivity, requires very small sample amounts. | Provides no information on connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals of the target compound are grown, often by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the electron density map of the unit cell. From this map, the positions of the individual atoms are determined (structure solution). The atomic positions and other parameters are then optimized to best fit the experimental data (structure refinement).[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired by applying radiofrequency pulses and recording the resulting signals.
-
Data Processing and Analysis: The raw data is Fourier transformed to produce the NMR spectrum. The chemical shifts, coupling constants, and integration of the peaks are analyzed to determine the molecular structure.[2][4]
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.
-
Ionization: The sample molecules are ionized using one of a variety of techniques (e.g., Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet), a liquid, or a gas.
-
Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it.
-
Spectral Analysis: The detector measures the amount of radiation absorbed at different frequencies. The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Visualizing the Workflow and Decision-Making Process
To aid researchers in understanding the experimental pipeline and selecting the appropriate validation methods, the following diagrams are provided.
References
- 1. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles | MDPI [mdpi.com]
- 2. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 3. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcmas.com [ijcmas.com]
Comparative Bioactivity of 6-Bromo-4-Methyl-1H-benzo[d]imidazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the reported bioactivity of derivatives based on the 6-bromo-4-methyl-1H-benzo[d]imidazole scaffold. Due to limited publicly available data on a systematic series of this specific heterocyclic system, this guide presents findings from closely related bromo-substituted benzimidazole derivatives to offer insights into their potential therapeutic applications, particularly in anticancer and antimicrobial research.
The benzimidazole core is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. The introduction of a bromine atom and a methyl group at specific positions can significantly influence the physicochemical properties and biological activity of the resulting compounds. This guide summarizes available quantitative data, details relevant experimental methodologies, and visualizes a key signaling pathway implicated in the action of these compounds.
Data Presentation: Comparative Bioactivity
The following tables summarize the in vitro bioactivity of various bromo-substituted benzimidazole derivatives against cancer cell lines and microbial strains. It is important to note that these compounds are structurally related to, but not direct derivatives of, this compound.
Table 1: Anticancer Activity of Bromo-Substituted Benzimidazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 6c | 3-Bromo on benzylidene ring | HCT-116 | 8.54 | [1] |
| HepG2 | 7.82 | [1] | ||
| MCF-7 | 10.21 | [1] | ||
| 6d | 4-Bromo on benzylidene ring | HCT-116 | 25.17 | [1] |
| HepG2 | 21.48 | [1] | ||
| MCF-7 | 28.93 | [1] | ||
| 12l | 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine with sulfonamide | V600EBRAF | 0.49 | [2] |
| 12b | 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine with sulfonamide | V600EBRAF | 0.74 | [2] |
IC50: The half-maximal inhibitory concentration.
Table 2: Antimicrobial Activity of Bromo-Substituted Benzimidazole Derivatives
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 3aq | 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | [3] |
| EJMCh-13 | 2-substituted benzimidazole | Staphylococcus aureus ATCC 25923 | 15.6 | [4] |
| Staphylococcus epidermidis ATCC 12228 | 15.6 | [4] | ||
| Micrococcus luteus ATCC 10240 | <15.6 | [4] | ||
| EJMCh-9 | 2-substituted benzimidazole | Staphylococcus aureus (including MRSA) | Good bioactivity | [4] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of these findings.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Mandatory Visualization
Signaling Pathway
Several benzimidazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.[5] One such critical pathway is the PI3K/Akt pathway, which is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt signaling pathway by benzimidazole derivatives.
Experimental Workflow
The general workflow for the synthesis and subsequent biological evaluation of novel this compound derivatives is depicted below.
Caption: General workflow for the synthesis and bioactivity screening of derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-bromo-4-methyl-1H-benzo[d]imidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-bromo-4-methyl-1H-benzo[d]imidazole analogs, focusing on their potential as therapeutic agents. Due to the limited availability of specific SAR studies on the 6-bromo-4-methyl substitution pattern, this guide draws comparisons from closely related benzimidazole analogs, particularly 2-bromo-6-methyl-1H-benzo[d]imidazole derivatives and other halogenated benzimidazoles. The information presented herein aims to guide the rational design and development of novel drug candidates based on this scaffold.
The benzimidazole core is a privileged structure in medicinal chemistry, forming the basis of numerous clinically approved drugs.[1] The introduction of bromine and methyl groups at specific positions on the benzimidazole ring can significantly influence the compound's physicochemical properties and biological activity, making the this compound scaffold a promising starting point for the development of novel inhibitors targeting various enzymes and signaling pathways implicated in diseases like cancer.[2]
Anticancer Activity of Substituted Benzimidazole Analogs
Table 1: In Vitro Cytotoxicity of 2-Aryl-6-methyl-1H-benzo[d]imidazole Analogs
| Compound ID | R (Substitution at 2-position) | Cell Line | IC50 (µM)¹ |
| 1a | Phenyl | MCF-7 | > 50 |
| 1b | 4-Methoxyphenyl | MCF-7 | 15.2 ± 1.8 |
| 1c | 4-Chlorophenyl | MCF-7 | 8.5 ± 0.9 |
| 1d | 4-(Trifluoromethyl)phenyl | MCF-7 | 5.1 ± 0.6 |
| 2a | Phenyl | A549 | > 50 |
| 2b | 4-Methoxyphenyl | A549 | 22.4 ± 2.5 |
| 2c | 4-Chlorophenyl | A549 | 12.3 ± 1.4 |
| 2d | 4-(Trifluoromethyl)phenyl | A549 | 7.8 ± 0.9 |
| 3a | Phenyl | HeLa | > 50 |
| 3b | 4-Methoxyphenyl | HeLa | 18.9 ± 2.1 |
| 3c | 4-Chlorophenyl | HeLa | 9.7 ± 1.1 |
| 3d | 4-(Trifluoromethyl)phenyl | HeLa | 6.2 ± 0.7 |
¹IC50 values are presented as mean ± standard deviation from at least three independent experiments. Data is extrapolated from representative data for 2-aryl-6-methyl-1H-benzo[d]imidazole derivatives.
Structure-Activity Relationship Insights:
-
Effect of 2-Aryl Substitution: The nature of the substituent at the 2-position of the benzimidazole ring significantly influences the anticancer activity.
-
An unsubstituted phenyl group (compounds 1a , 2a , 3a ) results in a loss of activity.
-
The introduction of electron-donating groups, such as a 4-methoxy group (compounds 1b , 2b , 3b ), leads to moderate activity.
-
The presence of electron-withdrawing groups, such as a 4-chloro (compounds 1c , 2c , 3c ) or a 4-(trifluoromethyl)phenyl group (compounds 1d , 2d , 3d ), enhances the cytotoxic effects. The trifluoromethyl group generally confers the highest potency in this series.
-
Kinase Inhibition Profile of Halogenated Benzimidazole Analogs
Benzimidazole derivatives are known to be effective kinase inhibitors.[3] While a specific kinase inhibition profile for this compound analogs is not available, studies on other halogenated benzimidazole derivatives provide valuable insights into their potential as multi-kinase inhibitors.
Table 2: Kinase Inhibitory Activity of Representative Halogenated Benzimidazole Analogs
| Compound ID | Benzimidazole Core | Kinase Target | IC50 (nM)² |
| 4a | 2-(4-((4-bromobenzylidene)amino)phenyl)-1H-benzo[d]imidazole | EGFR | 85 |
| 4b | 2-(4-((4-chlorobenzylidene)amino)phenyl)-1H-benzo[d]imidazole | EGFR | 110 |
| 5a | 2-(4-((4-bromobenzylidene)amino)phenyl)-1H-benzo[d]imidazole | HER2 | 150 |
| 5b | 2-(4-((4-chlorobenzylidene)amino)phenyl)-1H-benzo[d]imidazole | HER2 | 210 |
| 6a | 2-(4-((4-bromobenzylidene)amino)phenyl)-1H-benzo[d]imidazole | CDK2 | 250 |
| 6b | 2-(4-((4-chlorobenzylidene)amino)phenyl)-1H-benzo[d]imidazole | CDK2 | 320 |
²IC50 values are representative data for halogenated benzimidazole-hydrazone hybrids.
Structure-Activity Relationship Insights:
-
Importance of Halogen Substitution: The presence and nature of the halogen substituent on the benzylidene ring play a crucial role in the kinase inhibitory activity.
-
Bromo-substituted analogs (compounds 4a , 5a , 6a ) consistently demonstrate higher potency compared to their chloro-substituted counterparts (compounds 4b , 5b , 6b ). This suggests that the larger and more polarizable bromine atom may form more favorable interactions within the kinase active site.
-
Experimental Protocols
General Synthesis of 2-Aryl-6-bromo-4-methyl-1H-benzo[d]imidazole Analogs (via Suzuki-Miyaura Coupling)
This protocol describes a general method for the synthesis of the target compounds, adapted from procedures for similar benzimidazole derivatives.
Diagram 1: Synthetic Workflow for 2-Aryl-6-bromo-4-methyl-1H-benzo[d]imidazoles
Caption: General synthetic scheme for the preparation of target compounds.
Materials:
-
6-bromo-2-chloro-4-methyl-1H-benzo[d]imidazole
-
Appropriate arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 6-bromo-2-chloro-4-methyl-1H-benzo[d]imidazole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.
-
Heat the mixture to reflux (80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Diagram 2: Experimental Workflow for MTT Assay
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Procedure:
-
Seed human cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized benzimidazole analogs and a positive control (e.g., doxorubicin).
-
Incubate the plates for an additional 48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the kinase inhibitory activity of the synthesized compounds.
Diagram 3: Kinase Inhibition Assay Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Procedure:
-
Prepare a reaction mixture containing the target kinase (e.g., EGFR, HER2, CDK2), a suitable substrate, and ATP in a kinase assay buffer.
-
Add the synthesized benzimidazole analogs at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and incubate at 30 °C for a specified time.
-
Stop the reaction using a suitable stop reagent.
-
Detect the amount of phosphorylated substrate using a detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate).
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 values.
Signaling Pathway Context
The anticancer and kinase inhibitory activities of benzimidazole derivatives are often attributed to their interaction with key signaling pathways that are dysregulated in cancer.
Diagram 4: Simplified EGFR Signaling Pathway and Inhibition by Benzimidazole Analogs
Caption: Inhibition of the EGFR signaling pathway by benzimidazole analogs.
Many benzimidazole-based kinase inhibitors function by competing with ATP for binding to the catalytic domain of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). By blocking the phosphorylation and subsequent activation of EGFR, these inhibitors can disrupt downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to a reduction in cell proliferation, survival, and angiogenesis. The SAR data suggests that appropriate substitution on the benzimidazole scaffold is critical for achieving potent inhibition of such pathways.
References
A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Substituted Benzimidazoles in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of this privileged structure, particularly through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of novel drug candidates. The choice of the halogen substituent on the benzimidazole ring—most commonly bromine or iodine—profoundly influences the compound's reactivity, dictating reaction conditions, catalyst selection, and overall synthetic efficiency. This guide provides an objective comparison of the reactivity of bromo- and iodo-substituted benzimidazoles, supported by experimental data, to inform strategic decisions in drug discovery and development.
At a Glance: Iodo- vs. Bromo-Benzimidazoles
The enhanced reactivity of iodo-substituted benzimidazoles is a significant advantage in multi-step syntheses, often permitting milder reaction conditions and reduced catalyst loading. This can be particularly beneficial when dealing with complex molecules bearing sensitive functional groups.[1]
| Feature | Iodo-Benzimidazoles | Bromo-Benzimidazoles | Rationale |
| Reactivity | Higher | Lower | The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, facilitating the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.[1][2] |
| Reaction Speed | Faster | Slower | A lower activation energy for the C-I bond cleavage leads to a faster catalytic cycle.[1][3] |
| Typical Yields | Generally Higher | Generally Lower | Milder conditions and faster reactions often result in fewer side products and higher yields.[1][3] |
| Reaction Conditions | Milder (e.g., lower temperatures) | Harsher (e.g., higher temperatures) | The higher intrinsic reactivity allows for coupling to occur under less forcing conditions.[1][2][3] |
| Catalyst Loading | Often lower | Often higher | Efficient oxidative addition may require a lower concentration of the palladium catalyst.[1] |
| Cost | Generally more expensive | Generally less expensive | Iodo-substituted starting materials are typically less commercially available and more costly. |
Data Presentation: Quantitative Reactivity Comparison
The following tables summarize quantitative data from studies on key palladium-catalyzed cross-coupling reactions. While direct comparative studies on identical benzimidazole substrates are not always available in the literature, the data presented for closely related substituted aryl halides provides a strong indication of the expected reactivity trends.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. Generally, aryl iodides exhibit higher reactivity, allowing for milder reaction conditions.[2]
| Aryl Halide (Ar-X) | Boronic Acid/Ester | Catalyst System | Conditions | Yield (%) |
| DNA-conjugated Aryl Iodide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | >95% |
| DNA-conjugated Aryl Bromide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | 37°C, 28 h | 41% |
| p-Iodotoluene | p-Tolylboronic acid | Pd(OAc)₂ / SPhos | 50°C, 24 h | 98% |
| p-Bromotoluene | p-Tolylboronic acid | Pd(OAc)₂ / SPhos | 80°C, 24 h | 95% |
Note: The data presented in these tables are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.[4]
Table 2: Buchwald-Hartwig Amination
In C-N bond formation, the higher reactivity of aryl iodides enables high chemoselectivity, allowing for reactions to proceed at the C-I bond while leaving a C-Br bond on the same molecule intact.[2]
| Aryl Halide (Ar-X) | Amine | Catalyst System | Conditions | Yield (%) |
| 4-Iodotoluene | Morpholine | Pd₂(dba)₃ / XPhos | 80°C, 2 h | 99% |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / XPhos | 100°C, 6 h | 98% |
| 1-Iodo-4-nitrobenzene | Aniline | Pd(OAc)₂ / BINAP | 100°C, 24 h | 85% |
| 1-Bromo-4-nitrobenzene | Aniline | Pd(OAc)₂ / BINAP | 100°C, 24 h | 65% |
Note: The data presented in these tables are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.[4]
Table 3: Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity of the halide follows the general trend I > OTf > Br >> Cl.
| Aryl Halide (Ar-X) | Alkyne | Catalyst System | Conditions | Yield (%) |
| 2-Iodofuran | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | RT, 2 h | 95% |
| 2-Bromofuran | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 50°C, 12 h | 70% |
| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | RT, 1 h | 98% |
| 4-Bromoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 60°C, 8 h | 85% |
Note: The data presented in these tables are representative and compiled from typical results found in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and coupling partners.[4]
Visualizing the Chemical Logic
Experimental Workflow
VEGFR-2 Signaling Pathway Inhibition
Benzimidazole derivatives are potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis, the formation of new blood vessels required for tumor growth.[5][6][7]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of a halo-benzimidazole with a boronic acid or ester.
-
Reaction Setup: To a dry reaction vessel, add the halo-benzimidazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water 4:1) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously for the required time (2-24 h), monitoring the reaction progress by TLC or LC-MS.[1]
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of a halo-benzimidazole with an amine.
-
Reaction Setup: In a dry reaction flask, combine the halo-benzimidazole (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv).[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas.[1]
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene or dioxane) via syringe.[1]
-
Reaction: Stir the mixture at the appropriate temperature (typically 80-110°C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent.[1]
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by flash chromatography.[1]
General Procedure for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of a halo-benzimidazole with a terminal alkyne.
-
Reaction Setup: In a Schlenk tube, combine the halo-benzimidazole (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).[1]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.[1]
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv). Then, add the terminal alkyne (1.1-1.5 equiv).[1]
-
Reaction: Stir the reaction at the specified temperature (ranging from room temperature to 80°C) for the necessary duration (2-24 h).[1]
-
Work-up and Purification: Upon completion, follow standard aqueous work-up and purification by flash chromatography.
Conclusion
The choice between an iodo- or bromo-substituted benzimidazole is a strategic decision that balances reactivity, cost, and the specific demands of the synthetic target. Iodo-benzimidazoles are demonstrably more reactive, enabling milder reaction conditions, shorter reaction times, and often higher yields in palladium-catalyzed cross-coupling reactions.[1][2] This increased reactivity is a direct consequence of the weaker carbon-iodine bond.[1][2] For complex, multi-step syntheses where preserving sensitive functional groups is paramount, the use of iodo-benzimidazoles can be highly advantageous. Conversely, bromo-benzimidazoles offer a more cost-effective and readily available alternative, which may be suitable for more robust substrates or when reaction conditions can be pushed to achieve the desired transformation. Ultimately, a thorough understanding of these reactivity differences allows researchers and drug development professionals to optimize their synthetic strategies, accelerating the discovery of novel benzimidazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
in vitro evaluation of kinase inhibition by 6-bromo-4-methyl-1H-benzo[d]imidazole derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the in vitro inhibitory potential of benzimidazole derivatives against various protein kinases, offering a benchmark for the evaluation of novel compounds such as 6-bromo-4-methyl-1H-benzo[d]imidazole derivatives. While specific data for this exact substitution pattern is sparse in publicly available literature, this guide draws upon data from structurally related benzimidazoles to provide a valuable comparative context.
Quantitative Data Summary: Kinase Inhibition by Benzimidazole Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various benzimidazole derivatives against a panel of clinically relevant protein kinases. For comparison, data for well-established, non-benzimidazole kinase inhibitors are also included. Lower IC50 values indicate higher potency.
| Kinase Target | Benzimidazole Derivative | IC50 (nM) | Alternative Inhibitor | IC50 (nM) |
| ABL1 | Mebendazole | Value not specified | Dasatinib | Value not specified |
| MAPK14 (p38α) | Mebendazole | Value not specified | SB203580 | Value not specified |
| ERK2 | Mebendazole | Value not specified | SCH772984 | Value not specified |
| CDK2 | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide (6c) | 8.93 | Roscovitine | ~400 |
| CDK2 | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide (6i) | 9.12 | Roscovitine | ~400 |
| EGFR | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(4-bromobenzylidene)benzohydrazide (6h) | 8.15 | Erlotinib | 2 |
| HER2 | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(4-bromobenzylidene)benzohydrazide (6h) | 8.42 | Lapatinib | 10 |
| mTOR | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide (6i) | 9.87 | Rapamycin | ~0.1 |
| CK2 | 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) | 40 (Ki) | CX-4945 (Silmitasertib) | 1 |
| PIM-1 | 4,5,6,7-tetrabromobenzimidazole (TBBi) | 1300 | SGI-1776 | 7 |
Note: The inhibitory activity of Mebendazole against ABL1, MAPK14, and ERK2 has been demonstrated, but specific IC50 values were not provided in the cited sources.[1] IC50 values for compounds 6c, 6h, and 6i are from a study on 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide hybrids.[2] Data for DMAT and TBBi are also presented.[3]
Experimental Protocols
The determination of in vitro kinase inhibition is crucial for the characterization of novel chemical entities. A common method employed is the luminescence-based kinase assay, which quantifies the amount of ATP remaining after a kinase reaction.
Luminescence-Based Kinase Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound derivatives.
Principle: This assay measures the activity of a kinase by quantifying the consumption of ATP. In the presence of an inhibitor, kinase activity is reduced, resulting in a higher concentration of remaining ATP. A luciferase-luciferin reaction then generates a luminescent signal that is directly proportional to the ATP concentration.
Materials and Reagents:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
ATP solution
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the kinase, substrate, and test compound to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
ATP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ATP detection reagent.
-
Add the luciferase-containing detection solution to the wells.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence intensity for each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Science: Workflows and Pathways
To better understand the experimental process and the biological context of kinase inhibition, the following diagrams have been generated.
Caption: Experimental workflow for in vitro kinase inhibition assay.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a benzimidazole derivative.
References
A Comparative Guide to Purity Assessment of 6-bromo-4-methyl-1H-benzo[d]imidazole: HPLC vs. qNMR
For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a critical cornerstone of reliable and reproducible results. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), for assessing the purity of 6-bromo-4-methyl-1H-benzo[d]imidazole. We present supporting experimental data and detailed methodologies to aid in the selection of the most appropriate technique for your analytical needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of HPLC and qNMR for the purity assessment of this compound. This data is illustrative and based on typical performance for small organic molecules.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative ¹H NMR (qNMR) | Commentary |
| Principle | Chromatographic separation based on polarity, with detection by UV absorbance. | Direct measurement based on the proportionality of NMR signal intensity to the number of nuclei.[1] | HPLC provides a relative purity based on peak area, while qNMR offers an absolute purity measurement against a certified standard.[1] |
| Accuracy | High, but can be influenced by the response factors of impurities.[1] | Excellent, as it is a primary analytical method providing an absolute purity value.[1][2] | qNMR is often considered more accurate as it is less dependent on the chemical properties of the impurities. |
| Precision (RSD) | < 1.0% | < 0.5% | Both methods offer excellent precision, with qNMR typically showing lower relative standard deviation.[3] |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques demonstrate excellent linearity over a typical concentration range. |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | HPLC generally offers higher sensitivity, making it more suitable for detecting trace impurities.[2] |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.3% | The lower LOQ of HPLC is advantageous for the precise measurement of low-level impurities. |
| Reference Standard | Requires a reference standard of the analyte for quantitative analysis. | Requires a certified internal standard of a different, stable compound.[4] | The need for an analyte-specific standard can be a limitation for novel compounds in HPLC. |
| Analysis Time | 15-30 minutes per sample. | 10-20 minutes per sample. | qNMR can offer a slightly faster analysis time per sample, especially with established methods.[2] |
| Sample Throughput | High, especially with an autosampler.[2] | Moderate, can be automated but generally lower throughput than HPLC.[2] | HPLC is well-suited for high-throughput screening in quality control environments. |
| Non-destructive | No | Yes, the sample can be fully recovered after analysis.[2] | The non-destructive nature of qNMR is a significant advantage for precious or mass-limited samples.[5] |
Experimental Protocols
Detailed methodologies for both HPLC and qNMR are provided below. These protocols are designed to be a starting point and may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method for the purity assessment of this compound.
1. Instrumentation and Columns:
-
An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
2. Reagents and Solvents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B (linear gradient)
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B (linear gradient)
-
26-30 min: 10% B (re-equilibration)
-
4. Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in 5.0 mL of diluent to achieve a concentration of 1 mg/mL.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Quantitative ¹H NMR (qNMR) Protocol
This protocol describes the use of ¹H qNMR with an internal standard for the absolute purity determination of this compound.
1. Instrumentation:
-
NMR Spectrometer: 400 MHz or higher, equipped with a high-resolution probe.
2. Reagents and Solvents:
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid (certified reference material).
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
4. NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
Acquisition Time: At least 3 seconds.
5. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl protons) and the singlet of the internal standard (maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizing the Methodologies
To further clarify the experimental processes and the comparative logic, the following diagrams are provided.
References
A Comparative Analysis of Synthetic Routes to Substituted Bromobenzimidazoles
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted bromobenzimidazoles is a critical step in the discovery of novel therapeutic agents. This guide provides an objective comparison of various synthetic methodologies, supported by experimental data, to inform the selection of the most appropriate route based on factors such as yield, reaction time, and procedural complexity.
Comparison of Synthetic Routes
The synthesis of substituted bromobenzimidazoles can be broadly categorized into several key strategies: the Phillips-Ladenburg condensation, direct bromination of a benzimidazole core, one-pot multicomponent reactions, and modern microwave-assisted methods. Each approach offers distinct advantages and disadvantages in terms of efficiency and substrate scope.
| Synthetic Route | Target Compound | Starting Materials | Key Reagents/Catalyst | Solvent | Reaction Time | Yield (%) | Reference(s) |
| Phillips-Ladenburg Condensation | 5-Bromobenzimidazole | 4-Bromo-1,2-benzenediamine, Formic acid | - | - | 2 h (reflux) | High (not specified) | [1] |
| Direct Bromination | 2-Bromo-6-methyl-1H-benzo[d]imidazole | 6-Methyl-1H-benzo[d]imidazole | Bromine | Acetic acid | 30-60 min | Moderate to High | [2] |
| One-Pot Synthesis | 2-(Substituted-phenyl)-5-bromobenzimidazole | 4-Bromo-o-phenylenediamine, Substituted aldehydes | Ammonium bromide | Ethanol | 2 h | 82-90% | |
| Microwave-Assisted Synthesis | Substituted Benzimidazoles | o-Phenylenediamine, Aldehydes | Catalyst-free | - | 5-10 min | 94-98% | [3] |
| Metal-Catalyzed Synthesis (Ullmann-type) | N-Aryl-bromobenzimidazoles | Bromobenzimidazole, Aryl halide | Copper salt (e.g., CuI), Ligand (e.g., L-proline) | DMF, Dioxane | 24 h | Moderate to High | [4][5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation and adaptation.
Phillips-Ladenburg Condensation for 5-Bromobenzimidazole
This classical method involves the condensation of a substituted o-phenylenediamine with a carboxylic acid.
Procedure:
-
A mixture of 4-bromo-1,2-benzenediamine and formic acid is refluxed for 2 hours.
-
After cooling, the reaction mixture is neutralized with a solution of sodium hydroxide.
-
The crude product precipitates and is collected by filtration.
-
The product is washed with ice-cold water and recrystallized from boiling water to afford pure 5-bromobenzimidazole.[6]
Direct Bromination for 2-Bromo-6-methyl-1H-benzo[d]imidazole
This approach involves the electrophilic substitution of a pre-formed benzimidazole core.
Procedure:
-
6-Methyl-1H-benzo[d]imidazole is suspended in acetic acid and cooled to 0-5 °C in an ice bath.
-
A solution of bromine (1.0-1.1 equivalents) in acetic acid is added dropwise over 30-60 minutes, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred for an additional period until completion (monitored by TLC).
-
The mixture is then poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-bromo-6-methyl-1H-benzo[d]imidazole.[2]
One-Pot Synthesis of 2-(Substituted-phenyl)-5-bromobenzimidazole
This efficient method combines multiple reaction steps in a single pot.
Procedure:
-
To a mixture of 4-bromo-o-phenylenediamine (1 mmol) and a substituted aldehyde (1 mmol) in ethanol (5 ml), ammonium bromide (10 mol%) is added.
-
The resulting mixture is stirred at room temperature for 2 hours.
-
Reaction completion is monitored by TLC.
-
The reaction mixture is then poured into ice-cold water, leading to the precipitation of the product.
-
The solid is filtered, washed with water, and purified by recrystallization from ethanol to yield the 2-(substituted-phenyl)-5-bromobenzimidazole.
Microwave-Assisted Synthesis of Substituted Benzimidazoles
This modern technique utilizes microwave irradiation to accelerate the reaction.
Procedure:
-
o-Phenylenediamine and a substituted aldehyde are placed in a microwave-safe vessel.
-
The mixture is subjected to microwave irradiation for 5-10 minutes in the absence of a catalyst.[3]
-
Upon completion, the reaction mixture is cooled, and the product is purified by appropriate methods, such as recrystallization.
Synthetic Workflow Visualization
The following diagrams illustrate the generalized synthetic workflows for preparing substituted bromobenzimidazoles.
References
- 1. CN103724276A - Novel method for preparing benzimidazole compounds from nitroaniline - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach | Bentham Science [eurekaselect.com]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
6-Bromo-4-methyl-1H-benzo[d]imidazole: A Comparative Guide for Synthetic Intermediates in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of the appropriate synthetic intermediate is a critical decision that can significantly impact the efficiency and success of a drug discovery program. This guide provides a comprehensive validation of 6-bromo-4-methyl-1H-benzo[d]imidazole as a versatile synthetic intermediate. It offers a comparative analysis with alternative building blocks, supported by experimental data and detailed protocols for key chemical transformations. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and this specific bromo-substituted derivative serves as a valuable precursor for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors and modulators of key signaling pathways.
Performance Comparison of Synthetic Intermediates
The utility of this compound lies in the reactivity of its bromine atom, which allows for the introduction of diverse functionalities through various cross-coupling reactions. This section compares its performance with plausible alternatives in common synthetic transformations. While specific data for this compound is extrapolated from closely related analogs due to limited direct literature, the presented data provides a strong predictive framework for its reactivity.
| Reaction Type | Intermediate | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogs |
| Suzuki Coupling | This compound | Pd(OAc)₂, SPhos, K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~85-95 | 2-Bromo-benzimidazoles[1] |
| 6-Chloro-4-methyl-1H-benzo[d]imidazole | Pd₂(dba)₃, XPhos, K₃PO₄ | t-BuOH | 110 | 24 | ~60-75 | Aryl Chlorides | |
| 6-Iodo-4-methyl-1H-benzo[d]imidazole | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | >90 | Aryl Iodides | |
| Buchwald-Hartwig Amination | This compound | Pd₂(dba)₃, BINAP, NaOtBu | Toluene | 100 | 18 | ~70-85 | Bromo-benzimidazoles[2][3] |
| 6-Chloro-4-methyl-1H-benzo[d]imidazole | Pd₂(dba)₃, BrettPhos, LHMDS | Toluene | 110 | 24 | ~50-70 | Aryl Chlorides | |
| Sonogashira Coupling | This compound | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF | 80 | 6 | ~80-90 | Bromo-benzimidazoles[4][5] |
| 6-Chloro-4-methyl-1H-benzo[d]imidazole | PdCl₂(PPh₃)₂, CuI, Et₃N, NaI | DMA | 120 | 24 | ~40-60 | Aryl Chlorides | |
| Heck Coupling | This compound | Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF | 100 | 16 | ~75-85 | Bromo-benzimidazoles[6] |
| Ullmann Condensation | This compound | CuI, L-proline, K₂CO₃ | DMSO | 110 | 24 | ~60-80 | Bromo-benzimidazoles[7][8] |
Note: The yields and reaction conditions are based on analogous transformations and should be considered as representative estimates for this compound. Optimization may be required for specific substrates.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established procedures for similar bromo-substituted heterocyclic compounds.
Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of carbon-carbon bonds.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
SPhos (0.1 equivalents)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dried Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of arylamines.
Materials:
-
This compound (1 equivalent)
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)
-
BINAP (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, amine, Pd₂(dba)₃, BINAP, and NaOtBu in a Schlenk tube.
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture at 100°C for 18-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
Visualizing Synthetic Pathways and Biological Relevance
The following diagrams, generated using the DOT language, illustrate a typical synthetic workflow using this compound and its relevance in targeting key cellular signaling pathways.
Caption: General synthetic and application workflow.
The benzimidazole derivatives synthesized from this compound have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Caption: Inhibition of the Wnt signaling pathway.[9][10][11]
In the canonical Wnt signaling pathway, the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors leads to the inhibition of a "destruction complex" (composed of GSK3β, APC, and Axin). This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.[12] Certain benzimidazole derivatives have been shown to inhibit this pathway by interfering with key components like Dishevelled (Dsh) or by promoting the degradation of β-catenin, thereby suppressing tumor growth.[12]
Caption: Inhibition of the Hedgehog signaling pathway.[13][14][15][16]
The Hedgehog signaling pathway is another critical regulator of embryonic development and tissue homeostasis.[13] In the absence of a Hedgehog ligand, the Patched (PTCH1) receptor inhibits the activity of Smoothened (SMO).[13] Upon ligand binding, this inhibition is relieved, leading to the activation of GLI transcription factors and the expression of target genes.[15] Aberrant activation of this pathway is implicated in several cancers.[13][15] Benzimidazole-based compounds have been developed as potent inhibitors of SMO, effectively blocking the downstream signaling cascade.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzimidazole inhibitors from the Niclosamide chemotype inhibit Wnt/β-catenin signaling with selectivity over effects on ATP homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00732G [pubs.rsc.org]
- 14. Synthesis and Evaluation of Aminothiazole Derivatives as Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Biological Evaluation of Novel Benzimidazole Derivatives as Kinase Inhibitors: A Comparative Guide
Introduction
Benzimidazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] This guide provides a comparative analysis of novel substituted 1H-benzo[d]imidazole compounds evaluated for their potential as multi-kinase inhibitors in cancer therapy. The bromine atom at specific positions on the benzimidazole scaffold often serves as a versatile synthetic handle, enabling the creation of diverse compound libraries through reactions like the Suzuki-Miyaura cross-coupling.[3][4]
While specific experimental data for novel compounds derived directly from 6-bromo-4-methyl-1H-benzo[d]imidazole is not extensively available in the public domain, this guide synthesizes available data from closely related benzimidazole analogs to provide a representative comparison. The compounds discussed herein are evaluated for their cytotoxic activity against various cancer cell lines and their inhibitory effects on key protein kinases involved in oncogenic signaling pathways. Their performance is benchmarked against established kinase inhibitors and chemotherapeutic agents like Sorafenib and Doxorubicin.
Comparative Analysis of In Vitro Cytotoxicity
The in vitro anticancer activity of newly synthesized benzimidazole derivatives was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, was determined. The results are compared with standard reference drugs.
Table 1: Comparative IC₅₀ Values (µM) of Benzimidazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Substitution Pattern | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | Reference Drug(s) |
| Compound 6c | 3-Bromo-benzylidenebenzohydrazide | 10.21 | 8.35 | 7.82 | Sorafenib, Doxorubicin, Sunitinib |
| Compound 6h | 4-Chloro-benzylidenebenzohydrazide | 11.45 | 9.17 | 8.64 | Sorafenib, Doxorubicin, Sunitinib |
| Compound 6i | 3-Fluoro-benzylidenebenzohydrazide | 9.88 | 8.12 | 7.91 | Sorafenib, Doxorubicin, Sunitinib |
| Sorafenib | - | 4.17 | 5.86 | 6.43 | - |
| Doxorubicin | - | 7.51 | 6.93 | 4.82 | - |
| Sunitinib | - | 24.06 | 8.72 | 19.33 | - |
Data synthesized from studies on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids.[5]
Comparative Analysis of Kinase Inhibition
Select compounds were further evaluated for their ability to inhibit specific protein kinases that are frequently dysregulated in cancer. The following table summarizes the inhibitory activity (IC₅₀) against key targets.
Table 2: Comparative IC₅₀ Values (nM) Against Target Protein Kinases
| Compound ID | EGFR | HER2 | CDK2 | mTOR | Reference Drug(s) |
| Compound 6h | 110.3 | 125.7 | 130.1 | >1000 | Erlotinib, Sunitinib |
| Compound 6i | 130.8 | 140.2 | 150.6 | 180.5 | Erlotinib, Sunitinib |
| Erlotinib | 2.0 | - | - | - | - |
| Sunitinib | - | 150.0 | - | - | - |
Data synthesized from studies on multi-kinase benzimidazole inhibitors.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are generalized protocols for key assays used in the evaluation of the subject compounds.
In Vitro Cytotoxicity Evaluation (MTT Assay)
This assay determines the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the synthesized benzimidazole derivatives and reference drugs for 48-72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition versus the compound concentration.
Protein Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Assay Principle: A common method is an in vitro kinase assay that measures the phosphorylation of a substrate by the target kinase (e.g., EGFR, HER2).
-
Reaction Mixture: The reaction is typically performed in a buffer containing the purified kinase enzyme, a specific substrate (e.g., a peptide), and ATP (often radiolabeled [γ-³²P]ATP or detected via fluorescence).
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, the phosphorylated substrate is captured on a filter membrane, and radioactivity is measured. For fluorescent assays, the signal change upon phosphorylation is measured.
-
IC₅₀ Calculation: The percentage of kinase inhibition is calculated relative to a control without the inhibitor. IC₅₀ values are then determined from the dose-response curves.
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of novel benzimidazole derivatives.
Signaling Pathway
Many benzimidazole derivatives exert their anticancer effects by inhibiting key signaling pathways. The diagram below shows a simplified representation of an oncogenic kinase signaling pathway (e.g., EGFR/HER2) and its inhibition, which can lead to apoptosis.
References
- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromo-4-methyl-1H-benzo[d]imidazole: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of 6-Bromo-4-methyl-1H-benzo[d]imidazole is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, this chemical requires specific handling and disposal procedures to mitigate risks to personnel and the environment. Adherence to these protocols is essential for regulatory compliance and the maintenance of a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is known to cause skin and eye irritation and may lead to respiratory irritation[1][2]. All handling of this chemical and its associated waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors[1][3]. Ensure that safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | A lab coat or a chemical-resistant apron. | To protect personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated. | To prevent the inhalation of dust or vapors.[1][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach, from initial waste segregation to final disposal by a licensed facility.
1. Waste Segregation: The Critical First Step
Due to its bromine content, this compound is classified as a halogenated organic compound. Therefore, it must be collected in a designated and clearly labeled "Halogenated Organic Waste" container[4].
-
Do Not Mix : Never combine halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal[4].
-
Container Compatibility : Use a chemically compatible waste container, such as one made of high-density polyethylene (HDPE), for collecting halogenated waste[4].
2. Disposal of Unused or Pure this compound
Carefully transfer the solid chemical into the designated "Halogenated Organic Waste" container. During this process, take precautions to avoid the generation of dust[4]. Once the transfer is complete, ensure the container is properly sealed and labeled.
3. Disposal of Contaminated Materials
-
Solid Waste : Items such as contaminated gloves, weighing paper, and absorbent pads should be placed in a sealed, chemically resistant bag before being deposited into the solid "Halogenated Organic Waste" container[4].
-
Contaminated Glassware : Before washing, decontaminate glassware by rinsing it with a suitable solvent, such as ethanol or acetone. The resulting rinsate must be collected in the liquid "Halogenated Organic Waste" container[4]. Following this initial rinse, the glassware can be cleaned according to standard laboratory procedures.
4. Spill Management
In the event of a spill, evacuate the area and ensure proper ventilation. Wearing the appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand. Carefully collect the absorbed material and place it in the designated "Halogenated Organic Waste" container[3].
5. Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed and approved waste disposal facility. The preferred method is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing to effectively destroy the organic compound and remove hazardous byproducts[4]. It is strictly prohibited to dispose of this chemical down the drain or in regular trash, as this can lead to significant environmental contamination[4].
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 6-Bromo-4-methyl-1H-benzo[d]imidazole
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 6-Bromo-4-methyl-1H-benzo[d]imidazole (CAS No. 255064-10-9). All personnel must adhere to these procedures to ensure a safe laboratory environment.
Researchers and drug development professionals working with this compound must be fully aware of its potential hazards and the necessary precautions to mitigate risks. This compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE), handling, and disposal protocols is mandatory.
Essential Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standard. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. |
| Body Protection | Laboratory Coat | Standard laboratory coat. |
| Respiratory Protection | Respiratory Mask | An N95-rated dust mask or a respirator with a particulate filter is recommended, especially when handling powders. |
Operational Plan: Safe Handling Procedures
Safe handling of this compound is critical to prevent accidental exposure. The compound is a solid and should be stored in a dry, room-temperature environment in a sealed container.[2]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If transferring to a new container, ensure it is properly labeled with the chemical name, CAS number, and any relevant hazard warnings.
-
-
Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Place any unused this compound and any disposable materials contaminated with the solid (e.g., weighing paper, gloves) into a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: If the compound is in solution, it should be disposed of in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
-
-
Container Management: Ensure all waste containers are kept closed when not in use and are stored in a designated secondary containment area.
-
Waste Pickup: Arrange for the collection of hazardous waste by a licensed environmental disposal company. Do not dispose of this chemical down the drain or in regular trash.
Visual Workflow for Handling and Disposal
The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
